Product packaging for 5-Bromo-2-hydroxy-4-methylbenzoic acid(Cat. No.:CAS No. 6623-35-4)

5-Bromo-2-hydroxy-4-methylbenzoic acid

Cat. No.: B1267732
CAS No.: 6623-35-4
M. Wt: 231.04 g/mol
InChI Key: IMEIVUHCRPYYIF-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B1267732 5-Bromo-2-hydroxy-4-methylbenzoic acid CAS No. 6623-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEIVUHCRPYYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288113
Record name 5-bromo-2-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-35-4
Record name 6623-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6623-35-4

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. The document details its physicochemical properties, plausible synthetic routes, and potential biological activities, drawing insights from research on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Properties

Below is a summary of the key physicochemical properties for this compound and its analogs. These parameters are crucial for assessing the compound's potential as a drug candidate.

PropertyValueReference Compound(s)
Molecular Formula C8H7BrO3This compound
Molecular Weight 231.04 g/mol This compound[]
Appearance White crystalline solid2-bromo-5-hydroxybenzoic acid[2]
Melting Point 218-220°C2-bromo-5-hydroxybenzoic acid[2]
Solubility Soluble in alcohol, ether, and ketone solvents; slightly soluble in water.2-bromo-5-hydroxybenzoic acid[2]
pKa ~2.97o-Hydroxybenzoic acid[3]
LogP 1.992005-bromo-4-fluoro-2-hydroxybenzoic acid[4]

Synthesis and Experimental Protocols

A potential synthetic workflow for this compound is outlined below. This proposed synthesis involves the bromination of 2-hydroxy-4-methylbenzoic acid.

Proposed Synthesis of this compound

A likely synthetic approach would involve the direct bromination of 2-hydroxy-4-methylbenzoic acid. The hydroxyl and methyl groups on the benzene ring are ortho- and para-directing, influencing the position of the incoming bromine atom.

Experimental Protocol:

  • Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), to the solution at a controlled temperature, likely at or below room temperature to manage the reaction's exothermicity. The reaction would likely be stirred for several hours.

  • Quenching and Precipitation: Pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.

  • Filtration and Washing: Collect the solid product by filtration and wash it with cold water to remove any remaining acid and inorganic byproducts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

G cluster_synthesis Proposed Synthesis Workflow start 2-hydroxy-4-methylbenzoic acid step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add Brominating Agent (e.g., Br2) Stir at Room Temperature step1->step2 step3 Quench with Ice Water step2->step3 step4 Filter and Wash with Cold Water step3->step4 step5 Recrystallize from Ethanol/Water step4->step5 end This compound step5->end

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on closely related compounds suggests potential roles in modulating key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Potential

Studies on structurally similar bromophenols and their derivatives have indicated significant antioxidant and anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways. Furthermore, another related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate, has demonstrated protective effects against oxidative stress by activating the Nrf2 pathway.[6]

These findings suggest that this compound may also possess similar biological activities. Further investigation into its effects on these pathways is warranted.

Relevant Signaling Pathways

The potential biological activities of this compound and its analogs appear to be mediated through the following key signaling pathways:

  • Nrf2 Signaling Pathway: A critical pathway in the cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

  • MAPK (ERK and p38) and NF-κB Signaling Pathways: These are central pathways in the regulation of inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

G cluster_nrf2 Nrf2 Signaling Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Compound 5-Bromo-2-hydroxy-4- methylbenzoic acid (analog) Compound->Nrf2 may activate

Simplified Nrf2 signaling pathway and potential modulation.

G cluster_mapk_nfkb MAPK/NF-κB Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK ERK_p38 ERK / p38 MAPKK->ERK_p38 Inflammatory_Genes Pro-inflammatory Genes ERK_p38->Inflammatory_Genes activates transcription factors for IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB dissociates from NFkB->Inflammatory_Genes translocates to nucleus and activates Compound 5-Bromo-2-hydroxy-4- methylbenzoic acid (analog) Compound->ERK_p38 may inhibit Compound->NFkB may inhibit

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid (CAS No: 6623-35-4). The information herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₇BrO₃BOC Sciences
Molecular Weight 231.04 g/mol BOC Sciences
Melting Point 205-208 °CChemBK
Boiling Point Predicted: 355.9±35.0 °C at 760 mmHgChemSrc (for a similar isomer)
pKa Predicted(See discussion below)
LogP Predicted(See discussion below)
Solubility Predicted(See discussion below)

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for substituted benzoic acids and can be adapted for this compound.

Determination of Melting Point

Method: Capillary Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is pure and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) and dry under vacuum.

  • Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially.

  • Observe the sample closely. When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Acid Dissociation Constant (pKa)

Method: Potentiometric Titration

Apparatus:

  • pH meter with a glass electrode

  • Burette (calibrated)

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed to remove CO₂)

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent (e.g., water/ethanol mixture) if solubility is low.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.

  • Allow the solution to equilibrate and record the initial pH.

  • Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

  • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

Method: Shake-Flask Method (OECD Guideline 107)

Apparatus:

  • Separatory funnel or centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase (n-octanol or water). The volume ratio should be adjusted based on the expected LogP value.

  • Securely cap the vessel and shake vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate. If an emulsion forms, centrifugation may be required.

  • Carefully separate the aqueous and n-octanol phases.

  • Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Method: Equilibrium Shake-Flask Method (OECD Guideline 105)

Apparatus:

  • Flasks with stoppers

  • Constant temperature water bath or shaker

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis spectrophotometry)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a known volume of water in a flask.

  • Seal the flask and place it in a constant temperature shaker bath (e.g., at 25 °C).

  • Agitate the solution for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically take samples to confirm that the concentration has reached a plateau.

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point pKa pKa Determination Structure_Verification->pKa LogP LogP Determination Structure_Verification->LogP Solubility Aqueous Solubility Determination Structure_Verification->Solubility Data_Compilation Compile Experimental Data Melting_Point->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Solubility->Data_Compilation Report_Generation Generate Technical Report/Whitepaper Data_Compilation->Report_Generation

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid, including its structure, identifiers, and spectroscopic data. The guide also outlines a plausible synthetic route and discusses its potential applications based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid group at positions 5, 2, 4, and 1, respectively.

5_Bromo_2_hydroxy_4_methylbenzoic_acid cluster_benzoic_acid cluster_substituents C1 C C2 C C1->C2 COOH_C C C1->COOH_C C3 C C2->C3 OH OH C2->OH C4 C C3->C4 C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 Br Br C5->Br C6->C1 COOH_O1 O COOH_C->COOH_O1 = COOH_O2 OH COOH_C->COOH_O2

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 6623-35-4[]
Molecular Formula C₈H₇BrO₃[]
Molecular Weight 231.04 g/mol []
SMILES CC1=CC(=C(C=C1Br)C(=O)O)O[]
InChI InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12)[]
InChIKey IMEIVUHCRPYYIF-UHFFFAOYSA-N[]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotesReference
Melting Point 167-171 °CData for 5-Bromo-2-methylbenzoic acid
Appearance Expected to be a solid at room temperatureBased on similar compounds

Synthesis Protocol

A specific experimental protocol for the synthesis of this compound is not detailed in publicly available literature. However, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. The synthesis would likely start with 2-hydroxy-4-methylbenzoic acid, which is then brominated.

Synthesis_Workflow start Start: 2-Hydroxy-4-methylbenzoic acid dissolve Dissolve in a suitable solvent (e.g., acetic acid) start->dissolve bromination Add brominating agent (e.g., Br₂ or NBS) in the presence of a catalyst if needed dissolve->bromination reaction Stir at a controlled temperature until reaction completion (monitored by TLC) bromination->reaction workup Quench the reaction (e.g., with water) and extract the product reaction->workup purification Purify the crude product (e.g., by recrystallization or column chromatography) workup->purification product Final Product: this compound purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent, such as glacial acetic acid, in a reaction flask.

  • Bromination: While stirring, slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS). The reaction may be performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by filtration and wash with water to remove any remaining acid and salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound are not publicly available. The expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the structure and comparison with related compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR - A singlet for the methyl group (CH₃) protons. - Two singlets for the aromatic protons. - A broad singlet for the hydroxyl (OH) proton. - A broad singlet for the carboxylic acid (COOH) proton.
¹³C NMR - A peak for the methyl carbon (CH₃). - Six distinct peaks for the aromatic carbons, including the carbon attached to the bromine, which would be at a lower field. - A peak for the carboxylic acid carbon (C=O) at a significantly downfield shift.
IR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - C-H stretching and bending vibrations for the aromatic ring and methyl group. - C-Br stretching vibration.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. A structurally related compound, 5-Bromo-2-methylbenzoic acid, is known to be a synthetic intermediate for the antidiabetic drug canagliflozin[2]. This suggests that derivatives of bromo-methylbenzoic acid may have potential for biological activity, but further research is required to determine the specific effects of this compound.

Due to the lack of data on its biological function, no signaling pathway or experimental workflow diagrams related to its biological activity can be provided at this time.

Safety Information

Safety data sheets (SDS) for this compound should be consulted before handling. Based on the data for similar compounds like 5-Bromo-2-methylbenzoic acid, it may cause skin and eye irritation and may be harmful if swallowed[3][4]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for experimental verification. All laboratory work should be conducted by qualified personnel in a safe and controlled environment.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-hydroxy-4-methylbenzoic acid. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies for established solubility testing protocols and a clear workflow for researchers to generate reliable and comparable data.

Introduction to this compound

This compound, with the molecular formula C₈H₇BrO₃, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and a methyl group on the benzene ring, suggests it is a polar molecule. The solubility of such a compound in various organic solvents is a critical parameter in numerous applications, including:

  • Drug Development: Solubility influences bioavailability, formulation, and dosage form design.

  • Organic Synthesis: It is essential for reaction kinetics, purification (e.g., recrystallization), and product yield.

  • Analytical Chemistry: Understanding solubility is crucial for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC).

The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors that will govern the solubility of this compound. Generally, polar organic solvents are expected to be more effective at dissolving this compound than non-polar solvents.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible scientific literature. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate the comparison of results across different laboratories and experiments.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Shake-Flask
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., Shake-Flask

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized methods should be employed for determining solubility. The isothermal shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume or mass of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[2]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

A. Gravimetric Analysis:

This is a straightforward method for determining the concentration of the solute.[3][4]

  • Accurately weigh an empty, dry container (e.g., an evaporating dish).

  • Pipette a known volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause the solute to decompose).

  • Once all the solvent has been removed, weigh the container with the solid residue.

  • The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty container.

  • Solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

B. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for determining the concentration of the solute, especially when dealing with smaller sample volumes or lower solubilities.[5][6]

  • Method Development: Develop a suitable HPLC method for this compound. This will typically involve selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid), and a detection wavelength (using a UV detector).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate Original Concentration: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

experimental_workflow start Start add_solid Add excess solid solute to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibration Equilibrate at constant T (e.g., 24-72h with agitation) add_solvent->equilibration settle Allow excess solid to settle equilibration->settle filter Filter supernatant (e.g., 0.45 µm filter) settle->filter dilute Dilute sample for analysis filter->dilute analysis Quantify concentration (e.g., by HPLC) dilute->analysis calculate Calculate Solubility analysis->calculate end_node End calculate->end_node

References

5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-hydroxy-4-methylbenzoic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this paper combines information from Safety Data Sheets (SDS) with stability data and degradation pathways of structurally related compounds to provide a robust framework for its handling, storage, and stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and designing appropriate storage and handling protocols.

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Solid (Form may vary)
CAS Number 6623-35-4

Stability Profile

Based on available Safety Data Sheets and literature on similar compounds, this compound is considered chemically stable under standard ambient conditions, which include room temperature and normal atmospheric pressure. However, the presence of functional groups such as a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring suggests potential susceptibility to degradation under specific stress conditions.

General Stability:

ConditionStability Assessment
Ambient Temperature Stable
Light Potential for degradation
Humidity Hygroscopic nature not specified, but moisture should be avoided
pH Stability is pH-dependent

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general chemical safety guidelines and information from suppliers.

ParameterRecommendation
Temperature Store in a cool location.
Atmosphere Store in a dry environment. For long-term storage, consider storing under an inert gas such as argon or nitrogen.
Light Exposure Protect from light by storing in an opaque or amber container.
Container Keep in a tightly sealed container to prevent moisture ingress and contamination.
Ventilation Store in a well-ventilated area.

The logical relationship between recommended storage conditions and the preservation of the compound's stability is illustrated in the following diagram.

G cluster_storage Recommended Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways storage_temp Cool Temperature stability This compound (Stable Form) storage_temp->stability Prevents storage_light Protection from Light storage_light->stability Prevents storage_moisture Dry Environment storage_moisture->stability Prevents storage_air Inert Atmosphere storage_air->stability Prevents degradation_thermal Thermal Degradation (Decarboxylation) stability->degradation_thermal Susceptible to degradation_photo Photodegradation (Debromination) stability->degradation_photo Susceptible to degradation_hydrolytic Hydrolytic/pH Instability stability->degradation_hydrolytic Susceptible to

Caption: Logical flow of storage conditions to maintain stability.

Potential Degradation Pathways

  • Thermal Degradation: Substituted benzoic acids are known to undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of the corresponding brominated cresol.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation. The primary pathway is often reductive debromination, where the carbon-bromine bond is cleaved upon exposure to light, particularly UV radiation.

  • Hydrolytic Degradation: The stability of the carboxylic acid group in aqueous solutions is pH-dependent. While generally stable, extreme pH conditions combined with elevated temperatures could potentially promote decarboxylation or other reactions.

The anticipated degradation pathways are summarized in the following diagram.

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound This compound decarboxylated 4-Bromo-3-methylphenol + CO2 compound->decarboxylated Decarboxylation debrominated 2-Hydroxy-4-methylbenzoic acid compound->debrominated Debromination other Other related substances compound->other Other reactions heat Heat heat->compound light Light (UV) light->compound ph Extreme pH ph->compound

Caption: Potential degradation pathways of the compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted. The following are generalized protocols based on standard pharmaceutical industry practices.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, expose a solution of the compound to 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC.

Stability-Indicating HPLC Method Development

Objective: To develop a quantitative analytical method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

The workflow for conducting a comprehensive stability study is outlined below.

G cluster_method_dev Analytical Method Development cluster_forced_degradation Forced Degradation Study cluster_analysis Data Analysis and Reporting start Start: Stability Study of This compound hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val stress_testing Perform Stress Testing (Acid, Base, Peroxide, Heat, Light) hplc_val->stress_testing analyze_stressed Analyze Stressed Samples using Validated Method stress_testing->analyze_stressed identify_degradants Identify and Characterize Degradation Products analyze_stressed->identify_degradants assess_stability Assess Intrinsic Stability and Degradation Pathways identify_degradants->assess_stability define_storage Define Storage Conditions and Shelf-Life assess_stability->define_storage end End: Comprehensive Stability Profile define_storage->end

Caption: Experimental workflow for stability assessment.

Conclusion

While this compound is generally stable under ambient conditions, its chemical structure suggests potential for degradation under stress. The information provided in this guide, based on data from structurally related compounds, serves as a valuable resource for researchers, scientists, and drug development professionals. For critical applications, it is imperative to conduct a comprehensive stability study, including forced degradation, to fully understand the stability profile of this compound and to establish appropriate storage conditions and shelf-life. The experimental protocols outlined herein provide a solid foundation for such investigations.

Spectroscopic Profile of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-hydroxy-4-methylbenzoic acid, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The information presented herein is intended to support research and development activities by providing a foundational spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions from established spectroscopic databases. These predictions offer valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum provides information on the chemical shifts of the hydrogen atoms within the molecule.

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H (position 3)7.8 - 8.2Singlet
Ar-H (position 6)6.8 - 7.2Singlet
-CH₃2.2 - 2.5Singlet
-OH10.0 - 12.0 (broad)Singlet
-COOH11.0 - 13.0 (broad)Singlet

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum indicates the chemical shifts for the carbon atoms.

Carbon Predicted Chemical Shift (ppm)
-COOH170 - 175
C-2 (C-OH)155 - 160
C-4 (C-CH₃)140 - 145
C-6130 - 135
C-3115 - 120
C-5 (C-Br)110 - 115
C-1110 - 115
-CH₃20 - 25
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The predicted significant peaks are tabulated below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
O-H stretch (phenol)3200-3600Broad, Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (methyl)2850-2960Medium
C=O stretch (carboxylic acid)1680-1710Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (phenol)1200-1260Strong
C-Br stretch500-600Medium
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Ion Predicted m/z Relative Abundance Notes
[M]⁺230/232HighMolecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br)
[M-OH]⁺213/215MediumLoss of hydroxyl radical
[M-COOH]⁺185/187MediumLoss of carboxyl group
[M-Br]⁺151LowLoss of Bromine radical

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass range: m/z 50-500.

    • The sample is introduced into the ion source where it is vaporized and ionized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare KBr pellet Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Potential Biological Activity of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of 5-Bromo-2-hydroxy-4-methylbenzoic acid. As of the date of this publication, no direct experimental studies detailing the biological effects of this specific compound have been identified in the public domain. Therefore, this whitepaper extrapolates potential activities based on established structure-activity relationships (SAR) of its core structural motifs: salicylic acid, substituted benzoic acids, and brominated phenols. The primary aim is to guide future research and highlight promising avenues for investigation into its therapeutic potential. Key predicted activities include anti-inflammatory, antimicrobial, and anticancer effects. This paper outlines generalized experimental protocols to test these hypotheses and visualizes relevant biological pathways.

Introduction

This compound is a substituted derivative of salicylic acid. Its chemical structure, featuring a carboxylic acid ortho to a hydroxyl group, a bromine atom at position 5, and a methyl group at position 4, suggests a range of potential pharmacological activities. Salicylic acid and its derivatives are well-known for their therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5] The introduction of halogen (bromine) and alkyl (methyl) substituents can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity.[6] This document will explore the predicted biological activities of this compound based on the known effects of these structural components.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Analysis

The biological potential of this compound can be inferred from the activities of its structural relatives.

Anti-inflammatory Activity

The 2-hydroxybenzoic acid (salicylic acid) core is strongly associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[4][5] While salicylic acid itself is a weak COX inhibitor, its derivatives can exhibit enhanced activity. The substituents on the aromatic ring play a crucial role in modulating this activity.

  • Electron-withdrawing groups , such as the bromine atom in the target molecule, can increase the acidity of the carboxylic acid and potentially influence binding to the active site of COX enzymes.[7]

  • Lipophilicity , enhanced by the methyl and bromo groups, can improve cell membrane permeability, which may lead to better access to intracellular targets.

Based on these principles, it is hypothesized that this compound may possess anti-inflammatory properties.

Antimicrobial Activity

Substituted benzoic and salicylic acids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][8][9][10] The mechanism of action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nutrient uptake.

  • Phenolic Hydroxyl Group: The hydroxyl group is a key feature for the antimicrobial action of many phenolic compounds.[8]

  • Halogenation: The presence of a bromine atom can significantly enhance antimicrobial potency. Bromophenols, found in marine organisms, are known for their potent antibacterial and antifungal activities.[11][12][13] The increased lipophilicity and electronic effects of bromine can improve the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

  • Lipophilicity: The overall lipophilicity of the molecule, contributed to by both the bromo and methyl groups, is a critical factor in its antimicrobial efficacy.

Therefore, this compound is a strong candidate for possessing antimicrobial properties, potentially effective against a range of pathogens.

Anticancer Activity

Salicylic acid and its derivatives have been investigated for their potential anticancer effects.[1][[“]][15] The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[[“]][15]

  • Induction of Apoptosis: Some salicylic acid derivatives can induce apoptosis in cancer cells.[[“]][15]

  • Enzyme Inhibition: Substituted benzoic acids have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein phosphatases and histone deacetylases.[16]

  • Structure-Activity Relationship: The specific substitution pattern on the benzoic acid ring is critical for anticancer activity. The combination of hydroxyl, bromo, and methyl groups in this compound presents a unique profile that warrants investigation for its antiproliferative effects on cancer cell lines.

Quantitative Data from Structurally Related Compounds

To provide a contextual framework for potential efficacy, the following tables summarize quantitative data for antimicrobial and enzyme inhibitory activities of structurally related substituted benzoic acid derivatives. Note: This data is not for this compound but for analogous compounds, and is intended to guide hypothesis generation.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzoic Acids against Various Microorganisms

CompoundSubstituentsTest OrganismMIC (µg/mL)Reference
Benzoic AcidNoneE. coli O157:H71000[9]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OHE. coli3200[9]
4-Hydroxybenzoic Acid4-OHE. coli>5000[9]
p-Bromobenzoic Acid4-Br--
2-Chlorobenzoic Acid Derivative (Schiff's base)2-Cl, and othersE. coli- (pMIC = 2.27 µM/ml)[10]

Table 2: Enzyme Inhibition Data for Substituted Benzoic Acid Derivatives

Compound Class/DerivativeEnzyme TargetInhibition (IC₅₀/Kᵢ)Reference
Benzoic AcidCoenzyme Q biosynthesis (Ppt1)-[17]
Substituted Benzoic Acid DerivativeProtein Phosphatase SlingshotKᵢ ≈ 4 µM[16]
Bromophenolsα-glucosidaseIC₅₀ = 0.84 - 2.4 µM[13]
Phenylsulfamoyl Benzoic Acid DerivativeERAP2-[18]

Proposed Experimental Protocols

The following are generalized protocols for assessing the predicted biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The test compound, this compound, at various concentrations is pre-incubated with the COX enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological screening.

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 5-Bromo-2-hydroxy- 4-methylbenzoic acid Test_Compound->COX_Enzymes Potential Inhibition G Start Synthesis/ Procurement of Compound Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Start->Antimicrobial_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (COX Inhibition) Start->Anti_inflammatory_Assay Anticancer_Screening Anticancer Screening (MTT Assay) Start->Anticancer_Screening Hit_Identification Hit Identification & Lead Optimization Antimicrobial_Screening->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Anticancer_Screening->Hit_Identification In_vivo_Studies In vivo Studies Hit_Identification->In_vivo_Studies

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a halogenated derivative of salicylic acid. Due to a lack of extensive direct research on this specific molecule, this paper draws upon available data for the compound and contextualizes it with information on closely related chemical structures. This guide covers its chemical identity, inferred synthesis, and potential as a research intermediate. While specific biological activity and detailed historical discovery remain undocumented in readily available literature, this document serves as a foundational resource for researchers interested in exploring the properties and applications of this and similar compounds.

Introduction

This compound, also known as 5-bromo-4-methylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl group on the benzoic acid backbone, suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The strategic placement of these functional groups allows for a variety of chemical modifications, making it a molecule of interest for medicinal chemists and materials scientists. Despite its availability from commercial suppliers, a detailed historical account of its discovery and initial synthesis is not prominently documented in scientific literature. Its existence is primarily noted within chemical databases and supplier catalogs, indicating its role as a building block in broader synthetic endeavors.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on its chemical structure and data from closely related compounds, the following properties can be inferred.

PropertyValueSource
CAS Number 6623-35-4[][2]
Molecular Formula C₈H₇BrO₃[]
Molecular Weight 231.04 g/mol []
IUPAC Name This compound[]
Canonical SMILES CC1=CC(=C(C=C1Br)C(=O)O)O[]
InChI Key IMEIVUHCRPYYIF-UHFFFAOYSA-N[]
Physical Form Solid (inferred)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in polar organic solvents (inferred)General knowledge
pKa Not available

Synthesis

Inferred Experimental Protocol: Bromination of 2-Hydroxy-4-methylbenzoic Acid

Materials:

  • 2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1)[3][4]

  • Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

  • A suitable solvent (e.g., acetic acid, dichloromethane)

  • Optional: A catalyst (e.g., iron filings or a Lewis acid)

Procedure:

  • Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent in a reaction flask.

  • If using a catalyst, add it to the solution.

  • Slowly add a stoichiometric amount of the brominating agent to the reaction mixture, maintaining a controlled temperature. The hydroxyl and methyl groups on the benzene ring are activating and ortho-, para-directing. Given the positions of these groups, the bromine is expected to add at the 5-position, which is para to the methyl group and ortho to the hydroxyl group.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

SynthesisWorkflow start 2-Hydroxy-4-methylbenzoic acid reaction Electrophilic Aromatic Substitution (Bromination) start->reaction reagents Brominating Agent (e.g., Br2) Solvent (e.g., Acetic Acid) reagents->reaction workup Quenching, Extraction, and Washing reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. The following are predicted data based on the chemical structure and data from analogous compounds. Researchers are advised to obtain experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • A singlet for the methyl protons (around 2.2-2.5 ppm).

    • Two singlets or two doublets in the aromatic region for the two aromatic protons (around 7.0-8.0 ppm).

    • A broad singlet for the acidic proton of the carboxylic acid (typically above 10 ppm).

    • A singlet for the phenolic hydroxyl proton (can vary in chemical shift and may be broad).

  • ¹³C NMR:

    • A signal for the methyl carbon (around 20-25 ppm).

    • Signals for the aromatic carbons, including the carbon attached to the bromine (expected to be in the range of 110-140 ppm).

    • A signal for the carbon of the carboxylic acid (typically in the range of 165-175 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • An O-H stretch from the phenol group (around 3200-3600 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

  • C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

  • C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).

  • A C-Br stretch (typically in the fingerprint region, below 800 cm⁻¹).

Mass Spectrometry (MS) (Predicted)
  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted molecular weight is 231.04 g/mol .

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature regarding the biological activity or the effects on signaling pathways of this compound. However, related salicylic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is plausible that this compound could exhibit similar activities, but this would require experimental validation.

Given the lack of data on its biological interactions, no signaling pathway diagrams can be provided at this time.

BiologicalActivity compound 5-Bromo-2-hydroxy-4- methylbenzoic acid activity Biological Activity (Currently Undetermined) compound->activity Investigation Required pathway Affected Signaling Pathways (Currently Unknown) activity->pathway Investigation Required

Applications in Research and Development

The primary application of this compound appears to be as a chemical intermediate in organic synthesis. The presence of three distinct functional groups (carboxylic acid, hydroxyl, and bromo) on the aromatic ring, along with a methyl group, provides multiple sites for chemical modification. This makes it a valuable starting material or building block for the synthesis of more complex molecules, including potential drug candidates, agrochemicals, and materials with specific electronic or optical properties.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While its history and specific properties are not well-documented, this guide provides a summary of its known characteristics and a scientifically inferred basis for its synthesis and expected analytical data. Further research is needed to fully characterize this molecule and to explore its potential biological activities and applications. This document serves as a starting point for researchers and professionals in the fields of chemistry and drug development who may be interested in working with this compound.

References

Theoretical Exploration of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 5-Bromo-2-hydroxy-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental and theoretical data for this specific compound, this document leverages computational data from closely related analogues, such as 5-Bromosalicylaldehyde and other substituted benzoic acid derivatives, to provide insightful predictions into its structural, vibrational, and electronic properties. This guide outlines standard computational methodologies, presents expected quantitative data in a structured format, and offers a blueprint for future theoretical and experimental investigations. The workflows and structure-property relationships are visualized to facilitate a deeper understanding.

Introduction

This compound (C₈H₇BrO₃) is a substituted aromatic carboxylic acid. The presence of a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid function on the benzene ring suggests a molecule with rich electronic features and potential for diverse chemical interactions, making it a candidate for drug design and development. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the molecular geometry, electronic structure, and spectroscopic properties, which are crucial for understanding its reactivity and potential biological activity.

This guide synthesizes information from computational studies on analogous compounds to build a robust theoretical profile of this compound.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound would typically follow a well-established computational chemistry workflow. The protocol described here is based on methodologies successfully applied to similar molecules.[1]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all other properties are calculated from this optimized structure.

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[1]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[1]

  • Procedure:

    • The initial structure of this compound is drawn using a molecular editor like GaussView 5.[1]

    • A geometry optimization calculation is performed to locate the stationary point on the potential energy surface.

    • A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can then be used for comparison with experimental IR and Raman spectra.

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a range of spectroscopic and electronic properties can be calculated.

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing insights into the electronic transitions.[1]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

  • Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated from the vibrational analysis.

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.

G Computational Chemistry Workflow A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Minimum Energy Conformation) C->D E Vibrational Spectra (IR & Raman) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Spectroscopic Properties (UV-Vis via TD-DFT) D->G H Thermodynamic Properties D->H I Comparison with Experimental Data E->I G->I G Structure-Property Relationship cluster_0 Molecular Structure cluster_1 Predicted Properties Functional Groups Functional Groups Geometrical Parameters Geometrical Parameters Functional Groups->Geometrical Parameters Aromatic Ring Aromatic Ring Electronic Properties Electronic Properties Aromatic Ring->Electronic Properties Substituent Positions Substituent Positions Vibrational Frequencies Vibrational Frequencies Substituent Positions->Vibrational Frequencies Spectroscopic Signature Spectroscopic Signature Geometrical Parameters->Spectroscopic Signature Electronic Properties->Spectroscopic Signature

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 5-Bromo-2-hydroxy-4-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety protocols.

Hazard Identification

This compound is classified as a hazardous substance. Based on data from similar compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[1][2][3][4][5][6]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Note: This classification is based on data for structurally related compounds and should be used as a guideline.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.[1][7][8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7][8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation occurs.[1][5][7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][5][7][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[1][4][7][8]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated by thermal decomposition.[7]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1][7][8][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8][11][12] For a solution, absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container.[11][13] The spill area should then be decontaminated.[9][13]

Handling and Storage
  • Safe Handling: Handle in a well-ventilated place.[1][14] Wear suitable protective clothing, gloves, and eye/face protection.[1][7][15] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1][12] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][14][16] Keep away from incompatible materials such as strong oxidizing agents.[12][16] Store locked up.[3][7] It is recommended to store acids in a dedicated corrosives cabinet, preferably made of wood to prevent corrosion.[15][17]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[12][16]

  • Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate for larger quantities or when there is a splash hazard.[1][7][10][12]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing to prevent skin contact.[1][7][17][18]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter type N95 (US) or type P1 (EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][8][10]
Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Not available
Odor Not available
Melting Point Not available
Boiling Point Not available
Flash Point Not applicable
Solubility Not available
Vapor Pressure Not available
Vapor Density Not available
Auto-ignition Temperature Not available

Note: Specific quantitative data for this compound is limited. "Not available" indicates that the information could not be found in the searched resources.

Experimental Protocols

General Protocol for Handling Solid Organic Acids

This protocol outlines the general steps for safely handling solid organic acids like this compound in a laboratory setting.

  • Risk Assessment: Before starting any work, conduct a thorough risk assessment to identify potential hazards.[19] Review the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in Table 2, including a lab coat, safety goggles, and chemical-resistant gloves.[19]

  • Weighing and Transfer:

    • Conduct all manipulations that may generate dust, such as weighing, in a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid, minimizing the creation of airborne dust.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When dissolving the acid, add it slowly to the solvent while stirring.

    • If dissolving in water or another protic solvent, be aware that the process may be exothermic.

  • Reaction Setup:

    • Set up the reaction apparatus in a chemical fume hood.

    • Ensure all glassware is properly clamped and secure.

  • Waste Disposal:

    • Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste according to institutional and local regulations.[7][8]

  • Decontamination:

    • Clean the work area thoroughly after completion of the experiment.

    • Wash hands and any exposed skin with soap and water.

Protocol for a Solid Acid Spill Cleanup

This protocol provides a step-by-step guide for cleaning up a small spill of a solid organic acid. This should only be performed by trained personnel.[13]

  • Alert and Evacuate: Notify others in the immediate area of the spill and evacuate if necessary.[9][18]

  • Secure the Area: Restrict access to the spill area. If volatile dust is present, ensure the area is well-ventilated, if safe to do so.[9]

  • Don PPE: Put on the appropriate PPE, including safety goggles, chemical-resistant gloves, and respiratory protection.[11][18]

  • Contain the Spill: If the spill is a powder, you may need to add a dust suppressant.[13] For liquid spills of dissolved acid, create a dike around the spill using an absorbent material like vermiculite or spill pillows.[13][18]

  • Neutralize (for dissolved acid spills): If it is safe to do so, slowly add a neutralizing agent such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[9][13] Use pH paper to confirm neutralization.[9][13]

  • Collect the Residue: Carefully scoop or sweep up the spilled solid or the neutralized absorbent material.[11][18] Avoid creating dust.[8][13] Place the collected material into a clearly labeled, sealed container for hazardous waste.[9][11][13]

  • Decontaminate: Clean the spill area with soap and water.[9][11] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.[9]

  • Report: Report the incident to the appropriate laboratory or institutional safety personnel.[11]

Mandatory Visualizations

Diagram 1: Chemical Spill Response Workflow

G cluster_InitialActions Initial Actions cluster_Cleanup Cleanup Procedure cluster_FinalSteps Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Hazard (Size, Material) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill (Dike/Cover) DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose Report Report Incident Dispose->Report G cluster_ppe Required PPE cluster_additional_ppe Task-Specific Additional PPE Start Handling Chemical? Goggles Safety Goggles/Glasses Start->Goggles Gloves Chemical-Resistant Gloves Start->Gloves LabCoat Lab Coat Start->LabCoat SplashHazard Splash Hazard? Goggles->SplashHazard Gloves->SplashHazard LabCoat->SplashHazard FaceShield Face Shield DustHazard Dust/Vapor Hazard? FaceShield->DustHazard Respirator Respirator SplashHazard->FaceShield Yes SplashHazard->DustHazard No DustHazard->Respirator Yes

References

Methodological & Application

Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on the electrophilic bromination of 2-hydroxy-4-methylbenzoic acid. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the bromine atom, a hydroxyl group, and a carboxylic acid function on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The synthetic route presented here is an adaptation of established bromination methods for phenolic acids, offering a reliable and reproducible procedure for obtaining the desired product.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of 2-hydroxy-4-methylbenzoic acid with bromine. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing. Given that the position para to the hydroxyl group is occupied by the methyl group, and the ortho position is sterically hindered by the carboxylic acid, the bromination is expected to occur at the position ortho to the methyl group and meta to the carboxylic acid, which is the 5-position.

Reaction_Scheme 2-hydroxy-4-methylbenzoic_acid 2-hydroxy-4-methylbenzoic acid 5-Bromo-2-hydroxy-4-methylbenzoic_acid This compound 2-hydroxy-4-methylbenzoic_acid->5-Bromo-2-hydroxy-4-methylbenzoic_acid   Glacial Acetic Acid Br2 Br₂ Br2->5-Bromo-2-hydroxy-4-methylbenzoic_acid HBr HBr 5-Bromo-2-hydroxy-4-methylbenzoic_acid->HBr +

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
2-hydroxy-4-methylbenzoic acidReagentPlus®, ≥99%Sigma-Aldrich
BromineACS reagent, ≥99.5%Sigma-Aldrich
Glacial Acetic AcidACS reagent, ≥99.7%Fisher Scientific
Sodium thiosulfateAnhydrous, ≥98%VWR Chemicals
Sodium bicarbonateACS reagent, ≥99.7%EMD Millipore
Anhydrous sodium sulfateACS reagent, ≥99.0%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%VWR Chemicals
Deionized water--
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Buchner funnel and filter paper--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-
NMR spectrometer--
Melting point apparatus--

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve 2-hydroxy-4-methylbenzoic acid in glacial acetic acid B Cool the solution in an ice bath A->B C Add bromine solution dropwise B->C D Stir at room temperature C->D E Quench with sodium thiosulfate solution D->E F Precipitate with ice-cold water E->F G Filter the crude product F->G H Recrystallize from ethanol/water G->H I Dry the purified product H->I J Determine melting point I->J K Acquire NMR spectra I->K

Caption: Workflow for the synthesis and analysis of this compound.

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.06 mol) of 2-hydroxy-4-methylbenzoic acid in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

  • Bromination: Cool the flask in an ice bath to 0-5 °C. In a separate beaker, prepare a solution of 3.2 mL (10.0 g, 0.063 mol) of bromine in 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred solution of 2-hydroxy-4-methylbenzoic acid over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.

  • Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. To neutralize any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears.

  • Isolation of Crude Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any remaining acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add hot deionized water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point Literature values may vary. Expected to be in the range of 210-220 °C.
¹H NMR Peaks corresponding to the aromatic protons and the hydroxyl, carboxylic acid, and methyl protons. The aromatic region should show two singlets.
¹³C NMR Peaks corresponding to the carbons of the benzene ring, the methyl group, and the carboxyl group. The carbon attached to bromine will show a downfield shift.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₈H₇BrO₃, M.W. 231.04 g/mol ) with the characteristic isotopic pattern for bromine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine is highly toxic, corrosive, and can cause severe burns. Handle with extreme care. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Glacial acetic acid is corrosive and can cause burns. Avoid inhalation of vapors.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably produce this valuable intermediate for use in various research and development applications. The provided workflow and characterization data will aid in ensuring the quality and identity of the synthesized compound.

Application Note and Protocol: Purification of 5-Bromo-2-hydroxy-4-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 5-Bromo-2-hydroxy-4-methylbenzoic acid via recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity. This protocol is intended to serve as a comprehensive guide for researchers requiring high-purity this compound for downstream applications.

Introduction

This compound is a valuable building block in organic synthesis and pharmaceutical research. The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the compound in a hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.

Materials and Equipment

  • Reagents:

    • Crude this compound

    • Potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, or mixtures thereof)

    • Activated carbon (optional, for removing colored impurities)

    • Celatom® or filter aid (optional)

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capabilities

    • Condenser

    • Buchner funnel and flask

    • Vacuum source

    • Filter paper

    • Spatula and weighing balance

    • Melting point apparatus

    • Spectroscopic instrumentation for purity analysis (e.g., HPLC, NMR)

Experimental Protocol

3.1. Solvent Selection

The choice of a suitable solvent is paramount for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A general approach to solvent screening involves testing the solubility of a small amount of the crude compound in various solvents at room temperature and with heating. Based on the properties of similar aromatic carboxylic acids, suitable starting solvents to screen include alcohols (methanol, ethanol), water, or aqueous alcohol mixtures. For structurally related compounds like 5-bromo-2-alkylbenzoic acids, alcohol solvents have been shown to be effective for recrystallization.[1] Benzoic acid itself demonstrates good recrystallization behavior in hot water.[2][3]

3.2. Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield of the recovered crystals.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat it to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, a hot filtration step is necessary. This should be performed quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. A small amount of hot solvent can be used to wash the filter paper and ensure all the desired compound passes through.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods. A pure compound will have a sharp melting point range.

Data Presentation

The effectiveness of the purification process can be quantified by comparing the properties of the crude and recrystallized material.

ParameterCrude MaterialRecrystallized Material
Appearance Off-white powderWhite crystalline solid
Yield (%) -85% (hypothetical)
Melting Point (°C) 205-210 (broad)214-216 (sharp)
Purity by HPLC (%) 95.2% (hypothetical)99.8% (hypothetical)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Decolorization Decolorization (Optional, with Activated Carbon) Dissolution->Decolorization Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no decolorization/ hot filtration needed HotFiltration Hot Filtration (Optional) Decolorization->HotFiltration HotFiltration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure Crystals Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • Be cautious when heating solvents to prevent bumping. Using a stir bar can help ensure smooth boiling.

Conclusion

Recrystallization is an effective and straightforward method for the purification of this compound. The protocol described in this application note provides a comprehensive guide to achieving high-purity material suitable for demanding research and development applications. Proper solvent selection and careful execution of the procedure are critical for obtaining optimal results in terms of both purity and yield.

References

column chromatography for 5-Bromo-2-hydroxy-4-methylbenzoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 5-Bromo-2-hydroxy-4-methylbenzoic Acid via Column Chromatography

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purification of intermediates is a critical step to ensure the integrity and success of subsequent reactions. This document provides a detailed application note and a comprehensive protocol for the purification of this compound using silica gel column chromatography. This method is designed to effectively remove impurities commonly associated with its synthesis, yielding the target compound with high purity.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other functional organic molecules.[] The presence of a carboxylic acid and a hydroxyl group on the benzene ring imparts significant polarity to the molecule.[2] Normal-phase column chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is an effective technique for the purification of such polar compounds.[3][4] This protocol outlines a systematic approach for the purification of this compound from a crude reaction mixture.

Principle of the Method

The purification is based on the principles of normal-phase adsorption chromatography. A glass column is packed with silica gel, a highly polar stationary phase. The crude sample is loaded onto the top of the silica gel bed. A mobile phase, consisting of a mixture of organic solvents, is then passed through the column.[5] The components of the crude mixture will travel down the column at different rates based on their polarity. Non-polar impurities will have weaker interactions with the silica gel and will elute first with a less polar mobile phase. The more polar this compound will have stronger interactions with the silica gel and will require a more polar mobile phase to elute.[2] By gradually increasing the polarity of the mobile phase (gradient elution), a separation of the desired compound from impurities can be achieved. The addition of a small amount of acetic acid to the mobile phase can help to reduce peak tailing of the acidic target compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps A Prepare Mobile Phase Gradient C Pack Chromatography Column A->C B Prepare Silica Gel Slurry B->C D Prepare and Load Crude Sample C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Dry and Characterize Purified Product I->J

Caption: Workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Glacial acetic acid, ACS grade

  • Dichloromethane, HPLC grade (for sample loading)

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, round-bottom flasks)

  • Filter paper

Equipment
  • Glass chromatography column with a stopcock

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or test tubes/flasks for manual collection

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heating mantle or water bath

  • Analytical balance

  • Spatulas and other standard laboratory equipment

Experimental Protocol

Preparation of the Mobile Phase
  • Prepare a series of mobile phases with increasing polarity. For a gradient elution, a typical starting point would be a mixture of hexane and ethyl acetate.

  • A suggested gradient is outlined in the table below. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phases containing ethyl acetate can improve the peak shape of the acidic product.

Packing the Chromatography Column (Slurry Method)
  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the cotton plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). The consistency should be that of a moderately thick but pourable suspension.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it in a flask for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale purification).

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.

  • Drain the solvent until it is just level with the top of the sand. Do not allow the column to run dry.

Sample Preparation and Loading (Dry Loading Method)
  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase according to the predefined gradient. A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 50% or higher, potentially with the addition of a small amount of methanol if the compound is very polar.

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[6]

Monitoring the Separation
  • Monitor the separation by spotting a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexane with a drop of acetic acid).

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions that contain the pure desired product.

Isolation of the Purified Product
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the weight and calculate the yield of the purified this compound.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, melting point, HPLC) to confirm its identity and purity.

Data Presentation

Table 1: Proposed Mobile Phase Gradient for Elution
StepMobile Phase Composition (v/v)Volume (Column Volumes)Purpose
1100% Hexane2Wash out highly non-polar impurities.
210-30% Ethyl Acetate in Hexane4Elute less polar impurities.
330-60% Ethyl Acetate in Hexane (+0.5% Acetic Acid)6-8Elute the target compound: this compound.
4100% Ethyl Acetate or 5-10% Methanol in Ethyl Acetate2Elute highly polar impurities.
Table 2: Hypothetical Purification Results
ParameterValue
Mass of Crude Material1.25 g
Mass of Purified Product0.98 g
Yield78.4%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Troubleshooting

  • Poor Separation: If the separation is not effective, consider using a shallower solvent gradient, a longer column, or a finer mesh of silica gel.

  • Band Tailing: For acidic compounds like this one, tailing is a common issue. The addition of a small amount of acetic acid to the mobile phase can help to mitigate this by protonating the silica gel's silanol groups and the analyte.

  • Compound Cracks in the Column: This is often due to the column running dry or heat generated during elution. Ensure the column always has solvent above the stationary phase and avoid very fast flow rates.

  • Product Does Not Elute: If the product is too strongly adsorbed, a more polar mobile phase is required. Consider adding a small percentage of methanol to the ethyl acetate.

Conclusion

This application note provides a detailed and robust protocol for the purification of this compound using silica gel column chromatography. By following this step-by-step guide, researchers can effectively remove impurities and obtain the desired compound with high purity, which is essential for its use in further synthetic applications. The provided workflow, data tables, and troubleshooting guide offer a comprehensive resource for scientists in the fields of chemistry and drug discovery.

References

Application Notes and Protocols for 5-Bromo-2-hydroxy-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-hydroxy-4-methylbenzoic acid as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—on the aromatic ring makes it a valuable starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate for various chemical transformations. The reactivity of its functional groups can be selectively targeted to achieve desired synthetic outcomes.

  • Esterification and Etherification: The carboxylic acid and hydroxyl groups are amenable to esterification and etherification reactions, respectively. These transformations are often employed to protect these functional groups or to introduce specific side chains that can modulate the biological activity or physicochemical properties of the molecule.

  • Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents. Such modifications are crucial in the development of novel drug candidates.

  • Amide Bond Formation: The carboxylic acid can be activated and reacted with amines to form amides, a common linkage in many biologically active compounds.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another avenue for further functionalization.

The strategic combination of these reactions allows for the construction of diverse molecular scaffolds from this single starting material.

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed, representative protocols for key reactions involving this compound. These protocols are based on established methods for analogous substrates and can be adapted as needed.

Fischer Esterification of the Carboxylic Acid

This protocol describes the acid-catalyzed esterification of the carboxylic acid moiety to form the corresponding methyl ester. This is a common step to protect the carboxylic acid or to prepare for subsequent reactions.

Reaction Scheme:

Caption: Fischer Esterification of this compound.

Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.31 g, 10 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 100 mL of ice-cold water. A white precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data (Analogous Reactions):

Starting MaterialReagentsProductYieldReference
4-Bromo-2-hydroxybenzoic acidMethanol, Sulfuric acidMethyl 4-bromo-2-hydroxybenzoate93%[1]
5-Bromosalicylic acidMethanol, Thionyl chlorideMethyl 5-bromosalicylate89%[2]
Williamson Ether Synthesis of the Hydroxyl Group

This protocol outlines the etherification of the phenolic hydroxyl group. This reaction is typically performed after protecting the carboxylic acid to prevent unwanted side reactions.

Reaction Scheme:

SuzukiCoupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound derivative - Arylboronic acid - Base (e.g., K₂CO₃) B Add Solvent and Catalyst: - Solvent (e.g., Toluene/Water) - Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction by TLC C->D E Cool and Partition between Organic Solvent and Water D->E F Separate and Dry Organic Layer E->F G Purify by Column Chromatography F->G

References

Application Notes and Protocols: 5-Bromo-2-hydroxy-4-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-4-methylbenzoic acid is a versatile, halogenated salicylic acid derivative that serves as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a methylated phenyl ring, offers multiple avenues for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents. The salicylate scaffold itself is a well-established pharmacophore present in numerous anti-inflammatory and analgesic drugs. This combination of features makes this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drug discovery.

Application: Development of Anti-Inflammatory Agents

Derivatives of salicylic acid are well-known for their anti-inflammatory properties. Recent studies on structurally related compounds have highlighted their potential to modulate key inflammatory signaling pathways. For instance, a compound with a similar bromo-hydroxyphenyl moiety, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to exhibit significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[1] This activity is mediated through the inhibition of pro-inflammatory mediators via the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

This precedent suggests that novel derivatives of this compound, particularly amides and bi-aryl compounds, could be potent inhibitors of inflammatory processes.

Proposed Bioactive Derivatives and Rationale

Two primary classes of derivatives can be readily synthesized from this compound to explore their anti-inflammatory potential:

  • Amide Derivatives: Conversion of the carboxylic acid to an amide can enhance biological activity and improve pharmacokinetic properties. Amide derivatives of salicylates have shown a range of biological activities, including antitubercular and anti-inflammatory effects.[2]

  • Bi-aryl Derivatives via Suzuki-Miyaura Coupling: The bromine atom provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to optimize binding to target proteins within inflammatory cascades.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol outlines the synthesis of an amide derivative from this compound and a primary amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate primary amine (e.g., aniline)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Bi-aryl Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (or its methyl ester for better solubility)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents hypothetical, yet plausible, quantitative data for a series of synthesized derivatives based on the known activity of similar compounds.

Compound IDDerivative TypeTargetIC₅₀ (µM)
BHMBA-Amide-1 N-phenyl amideCOX-215.2
BHMBA-Amide-2 N-(4-fluorophenyl) amideiNOS10.8
BHMBA-Suzuki-1 5-phenyl derivativeTNF-α release8.5
BHMBA-Suzuki-2 5-(pyridin-3-yl) derivativeIL-6 release5.1
LX007 (Reference) Aminobenzoic acid derivativeiNOS/COX-2~10-20 (qualitative)[1]

Visualizations

Signaling Pathway: Inhibition of LPS-induced Inflammatory Response

G Figure 1: Proposed Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory BHMBA_Derivative 5-Bromo-2-hydroxy-4- methylbenzoic acid Derivative BHMBA_Derivative->MAPK Inhibition BHMBA_Derivative->NFkB Inhibition Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Proposed inhibition of MAPK and NF-κB pathways by derivatives.

Experimental Workflow: Synthesis of Amide Derivatives

G Figure 2: Workflow for Amide Synthesis Start 5-Bromo-2-hydroxy-4- methylbenzoic acid AcidChloride Acid Chloride Formation (SOCl₂, DCM) Start->AcidChloride AmideCoupling Amide Coupling (Primary Amine, TEA, DCM) AcidChloride->AmideCoupling Workup Aqueous Work-up AmideCoupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Amide Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of amide derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

G Figure 3: SAR Exploration Strategy Core 5-Bromo-2-hydroxy-4- methylbenzoic acid Scaffold Amidation Amidation (R-NH₂) Core->Amidation Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Library Diverse Compound Library Amidation->Library Suzuki->Library Screening Biological Screening (e.g., Anti-inflammatory assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Strategy for exploring SAR of synthesized derivatives.

References

Application Notes and Protocols for Crystal Engineering Studies of 5-Bromo-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Bromo-2-hydroxy-4-methylbenzoic acid in crystal engineering, with a focus on the formation and characterization of co-crystals. This document outlines detailed experimental protocols for co-crystal synthesis and analysis, and presents hypothetical yet representative data to guide researchers in their investigations.

Introduction to this compound in Crystal Engineering

This compound is a substituted salicylic acid derivative with multiple functional groups capable of forming robust intermolecular interactions, making it an excellent candidate for crystal engineering studies. The presence of a carboxylic acid group, a hydroxyl group, and a bromine atom allows for the formation of various supramolecular synthons, including hydrogen bonds and halogen bonds.

Co-crystallization of this molecule with pharmaceutically acceptable co-formers can be a strategic approach to modify its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability, without altering its covalent structure.

Co-crystal Former Selection

The selection of a suitable co-former is crucial for successful co-crystallization. Based on the principles of hydrogen bonding and supramolecular synthon formation, molecules with complementary functional groups are ideal candidates. For this compound, a promising co-former is Isonicotinamide , a well-known and effective co-crystal former for carboxylic acids. The pyridine nitrogen and the amide group of isonicotinamide can form strong hydrogen bonds with the carboxylic acid and hydroxyl groups of the target molecule.

Experimental Protocols for Co-crystal Synthesis

Two common and effective methods for co-crystal screening and synthesis are Liquid-Assisted Grinding (LAG) and Slurry Co-crystallization.

Protocol for Liquid-Assisted Grinding (LAG)

This mechanochemical method is often successful in producing co-crystals, sometimes yielding forms that are not accessible from solution.

Materials and Equipment:

  • This compound

  • Isonicotinamide

  • Agate mortar and pestle or a ball mill

  • Methanol (or another suitable solvent)

  • Spatula

  • Analytical balance

Procedure:

  • Weigh equimolar amounts of this compound (231.04 g/mol ) and Isonicotinamide (122.12 g/mol ). For a small-scale screening, 50-100 mg of each component is sufficient.

  • Transfer the accurately weighed powders into an agate mortar.

  • Gently mix the powders with a spatula for 1 minute.

  • Add a minimal amount of methanol (e.g., 10-20 µL per 100 mg of total solid) to the powder mixture. The consistency should be a thick paste, not a slurry.

  • Grind the mixture vigorously with the pestle for 20-30 minutes. If using a ball mill, the grinding time and frequency should be optimized.

  • After grinding, scrape the solid product from the mortar and pestle.

  • Dry the resulting powder in a vacuum oven at 40°C for 1 hour to remove the residual solvent.

  • The resulting solid should be analyzed to confirm co-crystal formation.

Protocol for Slurry Co-crystallization

This solution-based method relies on the lower solubility of the co-crystal compared to the individual components.

Materials and Equipment:

  • This compound

  • Isonicotinamide

  • A suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile)

  • Magnetic stirrer and stir bar

  • Vials with screw caps

  • Filtration apparatus (e.g., Buchner funnel or syringe filter)

  • Analytical balance

Procedure:

  • Prepare a saturated solution of the more soluble component (likely isonicotinamide in many common solvents) in a chosen solvent at a specific temperature (e.g., 25°C).

  • Add an excess of the less soluble component (likely this compound) to the saturated solution to create a slurry.

  • Alternatively, add equimolar amounts of both solids to a solvent in which both are sparingly soluble.

  • Seal the vial and stir the slurry vigorously using a magnetic stirrer for 24-72 hours at a constant temperature.

  • After the equilibration period, filter the solid from the slurry.

  • Wash the collected solid with a small amount of the cold solvent to remove any surface-adhered starting materials.

  • Dry the solid in a vacuum oven at 40°C.

  • Analyze the solid product to confirm the formation of the co-crystal.

Characterization of the Co-crystal

The formation of a new crystalline phase should be confirmed using various analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual starting materials and their simple physical mixture.

Hypothetical PXRD Data:

2θ (degrees)This compoundIsonicotinamidePhysical MixtureCo-crystal
8.5
12.1
14.3
15.8
17.9
22.4
24.6
26.7
Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the materials. A co-crystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.

Hypothetical DSC Data:

CompoundOnset Melting Point (°C)Peak Melting Point (°C)
This compound210212
Isonicotinamide155156
Co-crystal185187
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For non-solvated co-crystals, TGA can indicate thermal stability and decomposition behavior.

Hypothetical TGA Data:

CompoundOnset of Decomposition (°C)
This compound220
Isonicotinamide180
Co-crystal205

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the study of this compound for crystal engineering.

CoCrystal_Screening_Workflow start Start: Select Target Molecule (this compound) coformer_selection Co-former Selection (e.g., Isonicotinamide) start->coformer_selection synthesis Co-crystal Synthesis coformer_selection->synthesis lag Liquid-Assisted Grinding (LAG) synthesis->lag slurry Slurry Co-crystallization synthesis->slurry characterization Characterization lag->characterization slurry->characterization pxrd Powder X-ray Diffraction (PXRD) characterization->pxrd dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga analysis Data Analysis and Structure Determination pxrd->analysis dsc->analysis tga->analysis end End: New Co-crystal Form Identified analysis->end

Caption: Workflow for Co-crystal Screening and Characterization.

Logical_Relationship_CoCrystal_Formation mol1 This compound Carboxylic Acid Hydroxyl Group Bromine Atom interaction Supramolecular Synthon Formation mol1->interaction mol2 Isonicotinamide Pyridine Ring Amide Group mol2->interaction h_bond Hydrogen Bonding (O-H···N, O-H···O, N-H···O) interaction->h_bond Primary hal_bond Halogen Bonding (C-Br···O/N) interaction->hal_bond Potential cocrystal Formation of a Stable Co-crystal Lattice h_bond->cocrystal hal_bond->cocrystal properties Modified Physicochemical Properties Solubility Dissolution Rate Stability cocrystal->properties

Caption: Logical Relationship of Co-crystal Formation.

Application Notes and Protocols for the Derivatization of 5-Bromo-2-hydroxy-4-methylbenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-4-methylbenzoic acid is a versatile scaffold for the development of novel bioactive compounds. Its structure, featuring a salicylic acid core with bromine and methyl substitutions, offers multiple points for chemical modification to explore structure-activity relationships (SAR). Derivatization of the carboxylic acid and phenolic hydroxyl groups can lead to a diverse library of esters, amides, and ethers with potential applications in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer research. These application notes provide detailed protocols for the synthesis of derivatives and their subsequent biological screening.

Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the carboxylic acid and the phenolic hydroxyl group. Common derivatization strategies include:

  • Esterification: Conversion of the carboxylic acid to an ester can enhance lipophilicity, potentially improving cell permeability and oral bioavailability.

  • Amidation: Formation of amides from the carboxylic acid introduces a key hydrogen bond donor and acceptor group, which can significantly influence target binding.

  • Etherification: Modification of the phenolic hydroxyl group can alter the electronic properties and steric bulk of the molecule.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives

This protocol describes a general method for the synthesis of methyl ester derivatives of this compound. This method can be adapted for other alkyl esters by using the corresponding alcohol.

Materials:

  • This compound

  • Methanol (or other alcohol)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Amide Derivatives

This protocol outlines the synthesis of amide derivatives using a peptide coupling agent, which is a versatile method for forming amide bonds.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Synthesized derivatives of this compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

Protocol 4: Antioxidant Activity Screening (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Synthesized derivatives

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized derivatives and ascorbic acid in methanol.

  • Add the sample solutions and DPPH solution to the wells of a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Data Presentation

The following tables summarize representative biological activity data for derivatives of structurally similar bromo-hydroxybenzoic acids. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Representative Bromo-Substituted Benzoic Acid Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
1 AmideSNB-75 (CNS Cancer)41.25[1]
2 AmideUO-31 (Renal Cancer)30.14[1]
3 AmideCCRF-CEM (Leukemia)26.92[1]
4 Indolin-2-oneA549 (Lung Cancer)15.3[2]
5 Indolin-2-oneHeLa (Cervical Cancer)12.8[2]

Table 2: Antioxidant Activity of Representative Hydroxybenzoic Acid Derivatives

CompoundAssayIC₅₀ (µg/mL)Reference
4-(1H-triazol-1-yl)benzoic AcidDPPH Scavenging>100[3]
4-(1H-triazol-1-yl)benzoic AcidABTS Scavenging62.00 ± 0.24[3]
Salicylic Acid DerivativeDPPH Scavenging15.4[4]
Salicylic Acid DerivativeHydroxyl Radical Scavenging25.6[4]

Mandatory Visualizations

Signaling Pathways

Derivatives of bromo-hydroxybenzoic acids have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

G Inhibition of NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Derivative 5-Bromo-2-hydroxy- 4-methyl-benzaldehyde Derivative Derivative->IKK Inhibits Derivative->NFkB Inhibits Translocation NFkB_nuc NF-κB NFkB_nuc->Proinflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by a 5-bromo-2-hydroxy-4-methyl-benzaldehyde derivative.[5][6][7]

G Activation of Nrf2 Antioxidant Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Induces dissociation Derivative 5-Bromo-2-hydroxy- benzoic acid Derivative Derivative->Keap1 Promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes Nrf2_nuc Nrf2 Nrf2_nuc->ARE G Workflow for Derivatization and Biological Screening Start 5-Bromo-2-hydroxy- 4-methylbenzoic acid Derivatization Derivatization (Esterification/Amidation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Screening->Antioxidant SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antioxidant->SAR

References

Application Notes and Protocols for the Quantification of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. The primary recommended technique is High-Performance Liquid Chromatography with UV detection (HPLC-UV), recognized for its robustness and wide availability in quality control and research laboratories.

Overview of Analytical Methodologies

The quantification of this compound can be reliably achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method separates the analyte from potential impurities based on its polarity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention on a nonpolar stationary phase, such as a C18 column.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details the recommended HPLC-UV method for the quantification of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (acidified with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient (e.g., 60:40 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated around 254 nm (requires optimization)
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: Typical Performance Characteristics

The following table summarizes the typical quantitative performance parameters for the HPLC-UV analysis of benzoic acid derivatives. These values should be established through method validation for this compound.

Validation ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Note: The data presented is based on validated methods for similar benzoic acid derivatives and serves as a guideline.[1][2][3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis prep_start Start weigh_std Accurately weigh Reference Standard prep_start->weigh_std weigh_sample Accurately weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent to create Stock Solution weigh_std->dissolve_std dilute_std Perform Serial Dilutions for Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject Calibrants dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject Sample separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification using Calibration Curve detect->quantify analysis_end End quantify->analysis_end

Caption: Workflow for HPLC-UV analysis of this compound.

Alternative and Complementary Methods

While HPLC-UV is the primary recommended method, other techniques can be employed for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the identification and quantification of this compound, particularly in complex matrices. However, a derivatization step is typically required to increase the volatility of the analyte.

1. Derivatization:

  • A common approach is silylation, where the acidic proton of the carboxylic acid and the phenolic hydroxyl group are replaced with a trimethylsilyl (TMS) group.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine or acetonitrile), the silylating reagent is added, and the mixture is heated (e.g., 60-80 °C) to ensure complete reaction.

2. GC-MS Conditions (Typical):

  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector: Split/splitless inlet.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass Spectrometry (MS) in full scan or selected ion monitoring (SIM) mode.

Logical Relationship of Analytical Methods

Method_Selection cluster_hplc HPLC-UV Characteristics cluster_gcms GC-MS Characteristics cluster_lcms LC-MS/MS Characteristics topic Quantification of this compound hplc HPLC-UV (Primary Method) topic->hplc gcms GC-MS (Alternative/Confirmatory) topic->gcms lcms LC-MS/MS (High Sensitivity) topic->lcms hplc_adv Advantages: - Robust - Widely available - Good for routine QC hplc->hplc_adv hplc_dis Limitations: - Moderate sensitivity hplc->hplc_dis gcms_adv Advantages: - High selectivity - Structural confirmation gcms->gcms_adv gcms_dis Limitations: - Requires derivatization gcms->gcms_dis lcms_adv Advantages: - Very high sensitivity - High selectivity - Ideal for bioanalysis lcms->lcms_adv lcms_dis Limitations: - Higher cost and complexity lcms->lcms_dis

Caption: Selection logic for analytical methods for the target analyte.

These detailed notes and protocols provide a comprehensive starting point for the quantitative analysis of this compound. Method optimization and validation are crucial for ensuring accurate and reliable results in any specific application.

References

Application Notes and Protocols: Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-bromo-2-hydroxy-4-methylbenzoyl chloride via the reaction of 5-Bromo-2-hydroxy-4-methylbenzoic acid with thionyl chloride (SOCl₂). This conversion is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol outlines the reaction mechanism, optimized conditions, safety precautions, and expected outcomes.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions. Thionyl chloride is a preferred reagent for this conversion due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[1][2]

In the case of this compound, the molecule contains two potentially reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. Under controlled conditions, thionyl chloride selectively reacts with the carboxylic acid moiety. The phenolic hydroxyl group is generally unreactive towards thionyl chloride in standard acyl chloride formation conditions because the carbon atom of the phenol is sp² hybridized, making an Sₙ2-type reaction unfavorable.[3][4]

Primary Reaction: this compound + SOCl₂ → 5-Bromo-2-hydroxy-4-methylbenzoyl chloride + SO₂ (g) + HCl (g)

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by an internal rearrangement and elimination sequence, which releases sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[1]

Diagram: Reaction Mechanism

G RCOOH This compound Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Protonated Acyl Chloride Intermediate1->Intermediate2 Rearrangement & Elimination of SO₂ SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 Cl_ion Cl⁻ Intermediate1->Cl_ion Release of Cl⁻ RCOCl 5-Bromo-2-hydroxy-4-methylbenzoyl chloride Intermediate2->RCOCl Deprotonation HCl Hydrogen Chloride (HCl) Intermediate2->HCl Cl_ion->Intermediate2 Attack on Carbonyl

Caption: Mechanism of acyl chloride formation.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Charge reactor with This compound and solvent (e.g., DCM). Add catalyst (e.g., DMF). add_socl2 Add Thionyl Chloride dropwise at 0-10°C. prep->add_socl2 reflux Heat to reflux (e.g., 40-75°C) for 2-4 hours. add_socl2->reflux monitor Monitor reaction completion (cessation of gas evolution). reflux->monitor cool Cool mixture to room temperature. monitor->cool evap Remove solvent and excess SOCl₂ under reduced pressure. cool->evap product Obtain crude 5-Bromo-2-hydroxy-4-methylbenzoyl chloride. evap->product

Caption: General experimental workflow diagram.

Quantitative Data Summary

Starting MaterialReagentsConditionsYieldReference
5-Bromo-2-chlorobenzoic acidSOCl₂, Pyridine, DCMReflux (40°C), 3.5 h97%[5]
5-Bromo-2-chlorobenzoic acidSOCl₂, DMFReflux, 2-4 h98-99%[6]
Salicylic acidSOCl₂, TolueneHeat (70-75°C), 1-2 h>90%[1]
5-Bromo-2-methoxy-4-methylbenzoic acidSOCl₂, BenzeneReflux, 4 hNot specified[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar substituted benzoic acids.[1][5][6]

5.1 Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq), freshly distilled recommended

    • Anhydrous Dichloromethane (DCM) or Toluene as solvent

    • Catalyst: N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.05 eq) or Pyridine (catalytic amount)

  • Equipment:

    • Three-neck round-bottom flask, dried in an oven

    • Magnetic stirrer and stir bar

    • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

    • Dropping funnel

    • Heating mantle with temperature controller

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

5.2 Procedure

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere. The gas outlet from the condenser should be directed to a scrubber to neutralize the HCl and SO₂ gases produced.

  • Charging the Reactor: Charge the flask with this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, approx. 5 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops) to the stirred suspension.

  • Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (1.5 eq). Add the thionyl chloride dropwise to the stirred suspension at room temperature over 15-20 minutes. An initial evolution of gas will be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 40°C for DCM, or 70-75°C for other solvents).[1][5]

  • Monitoring: Maintain the reflux with stirring for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the mixture becomes a clear solution.[1][6]

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood.[1] The crude 5-Bromo-2-hydroxy-4-methylbenzoyl chloride is often obtained as a solid or oily residue and can typically be used in the next step without further purification.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe burns to skin, eyes, and the respiratory tract.[1] All operations must be conducted in a certified chemical fume hood by trained personnel. All glassware must be scrupulously dried before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton).

  • Byproducts (HCl, SO₂): Hydrogen chloride and sulfur dioxide are corrosive and toxic gases. Ensure the reaction apparatus is properly vented to a gas scrubber containing a sodium hydroxide solution to neutralize these fumes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual thionyl chloride carefully by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.

References

Application Notes and Protocols for the Esterification of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 5-Bromo-2-hydroxy-4-methylbenzoic acid is a critical transformation in medicinal chemistry and drug development. The resulting esters are valuable intermediates for the synthesis of novel pharmaceutical compounds, leveraging the unique substitution pattern of the aromatic ring to modulate biological activity. This document provides detailed protocols for three common and effective esterification methods: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the desired scale, substrate sensitivity, and available reagents.

Chemical Structures

Starting Material: this compound Product: Alkyl 5-bromo-2-hydroxy-4-methylbenzoate

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the esterification of this compound with various alcohols using the described protocols. Please note that yields are representative and may vary based on specific experimental conditions and the nature of the alcohol.

Table 1: Fischer-Speier Esterification of this compound

AlcoholCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolConc. H₂SO₄MethanolReflux (65)6 - 2485 - 95
EthanolConc. H₂SO₄EthanolReflux (78)6 - 2480 - 90
IsopropanolConc. H₂SO₄IsopropanolReflux (82)12 - 3670 - 85

Table 2: Steglich Esterification of this compound

AlcoholCoupling ReagentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolDCCDMAPDichloromethane253 - 690 - 98
EthanolEDCDMAPDichloromethane253 - 688 - 96
Benzyl AlcoholDCCDMAPDichloromethane254 - 885 - 95

Table 3: Mitsunobu Reaction for Esterification of this compound

AlcoholPhosphineAzodicarboxylateSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolPPh₃DEADTHF0 to 256 - 1280 - 90
EthanolPPh₃DIADTHF0 to 256 - 1278 - 88
PhenolPPh₃DEADTHF0 to 258 - 1675 - 85

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This classic acid-catalyzed method is cost-effective and suitable for simple, non-acid sensitive alcohols.[1][2]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) with cooling.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-hydroxy-4-methylbenzoate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol/water) or by column chromatography on silica gel.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

This method is ideal for acid-sensitive substrates and proceeds under mild, neutral conditions.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), ethanol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate (if using DCC). If using EDC, proceed directly to the workup.

  • Wash the filtrate or reaction mixture sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 5-bromo-2-hydroxy-4-methylbenzoate by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction (Benzyl Ester Synthesis)

The Mitsunobu reaction is a versatile method that proceeds with inversion of stereochemistry at the alcohol center (if applicable) and is suitable for a wide range of alcohols, including more hindered ones.[1][2]

Materials:

  • This compound

  • Benzyl Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), benzyl alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to separate the desired benzyl 5-bromo-2-hydroxy-4-methylbenzoate from triphenylphosphine oxide and the hydrazide byproduct.

Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Esterification Acid 5-Bromo-2-hydroxy- 4-methylbenzoic acid ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid + H⁺ Alcohol Alcohol (e.g., Methanol) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic attack H2SO4 H₂SO₄ (cat.) ProtonatedAcid->Tetrahedral Ester Alkyl 5-bromo-2-hydroxy- 4-methylbenzoate Tetrahedral->Ester - H₂O, - H⁺ Water H₂O

Caption: Fischer-Speier Esterification Pathway.

Steglich_Esterification Acid 5-Bromo-2-hydroxy- 4-methylbenzoic acid Intermediate O-Acylisourea Intermediate Acid->Intermediate DCC DCC DCC->Intermediate ActiveEster Acyl-DMAP Intermediate Intermediate->ActiveEster DCU DCU Intermediate->DCU + Alcohol, - Ester DMAP DMAP (cat.) DMAP->ActiveEster Ester Ester Product ActiveEster->Ester Alcohol Alcohol Alcohol->Ester

Caption: Steglich Esterification Mechanism.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Alkoxyphosphonium Salt Betaine->Oxyphosphonium + Alcohol, + Acid Acid Carboxylic Acid Alcohol Alcohol Ester Ester Product Oxyphosphonium->Ester SN2 attack by carboxylate Byproducts PPh₃=O + DEAD-H₂

Caption: Mitsunobu Reaction Pathway.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Starting Materials and Solvent Catalyst Add Catalyst/ Coupling Reagents Reagents->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (Acid/Base/Brine) Extract->Wash Dry Dry with Na₂SO₄/ MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization or Column Chromatography) Concentrate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Antimicrobial Screening of 5-Bromo-2-hydroxy-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its derivatives. This document outlines detailed experimental protocols, data presentation standards, and visual representations of workflows and potential mechanisms of action to facilitate research and development in the field of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The introduction of a bromine atom and hydroxyl and methyl groups to the benzoic acid scaffold, as in this compound, can modulate its lipophilicity, electronic properties, and steric hindrance, potentially enhancing its antimicrobial efficacy and spectrum of activity.

This document provides standardized protocols for evaluating the antimicrobial activity of this compound derivatives against a panel of clinically relevant bacteria and fungi.

Data Presentation

Clear and standardized data presentation is crucial for the comparative analysis of the antimicrobial efficacy of novel compounds. Quantitative data, such as the Minimum Inhibitory Concentration (MIC), should be summarized in a tabular format.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound Derivatives

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
This compound Data not availableData not availableData not available
Derivative A (e.g., Ester) 125>250250
Derivative B (e.g., Amide) 62.5125125
Derivative C (e.g., Hydrazone) 32[1]64[1]62.5
Ampicillin (Positive Control) 0.58N/A
Fluconazole (Positive Control) N/AN/A4

Note: The MIC values presented for derivatives are representative examples based on published data for structurally related compounds and should be replaced with experimental data.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results. The following are protocols for key antimicrobial screening experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotics (e.g., Ampicillin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to obtain a range of decreasing concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate already containing the serially diluted compounds.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent). A sterility control (broth only) should also be included.

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cork borer or pipette tips

  • Test compounds and controls

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution assay.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab.

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, include positive and negative controls in separate wells.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical mechanism of action.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Plates with Microbes Inoculum->Inoculation Compounds Compound Serial Dilution in 96-well Plate Compounds->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC MBC MBC Determination (Plating on Agar) MIC->MBC

Caption: Experimental workflow for antimicrobial susceptibility testing.

G Compound 5-Bromo-2-hydroxy-4- methylbenzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Enzyme Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) Compound->Enzyme Penetration & Binding Metabolism Metabolic Pathways (e.g., Folate Synthesis) Compound->Metabolism Interference Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_Enzyme Enzyme Inhibition Enzyme->Inhibition_Enzyme Inhibition_Metabolism Metabolic Inhibition Metabolism->Inhibition_Metabolism CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition_Enzyme->CellDeath Inhibition_Metabolism->CellDeath

Caption: Hypothetical antimicrobial mechanism of action.

Potential Mechanism of Action

While the specific signaling pathways for this compound derivatives are yet to be fully elucidated, the antimicrobial action of benzoic acid and its analogues is generally attributed to several mechanisms. These include the disruption of the microbial cell membrane integrity, leading to increased permeability and leakage of intracellular components.[3] Furthermore, these compounds can penetrate the cell and interfere with essential metabolic pathways and inhibit the activity of critical enzymes, such as those involved in DNA replication and protein synthesis, ultimately leading to cell death. The presence of the bromo- and hydroxyl groups may enhance these activities.[4] Further research is required to delineate the precise molecular targets of these derivatives.

References

Troubleshooting & Optimization

byproduct formation in the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of byproduct formed during the synthesis of this compound?

A1: The most common byproducts are positional isomers formed during the electrophilic bromination of 2-hydroxy-4-methylbenzoic acid. The hydroxyl (-OH), carboxyl (-COOH), and methyl (-CH₃) groups on the starting material direct the position of the incoming bromo group. Due to the activating and ortho-, para-directing nature of the hydroxyl and methyl groups, and the deactivating, meta-directing nature of the carboxyl group, bromination can occur at positions other than the desired C5 position.

Q2: What are the likely isomeric byproducts?

A2: Based on the directing effects of the substituents, the most probable isomeric byproduct is 3-Bromo-2-hydroxy-4-methylbenzoic acid. The formation of other isomers, such as dibrominated products, may also occur, particularly if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction conditions is crucial. This includes:

  • Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to di- and polybrominated byproducts.

  • Temperature: Perform the reaction at the recommended temperature. Lower temperatures generally favor higher selectivity.

  • Solvent: The choice of solvent can influence the selectivity of the bromination.

  • Catalyst: In some cases, a specific catalyst can be used to improve the regioselectivity of the bromination. For instance, some methodologies for similar compounds use catalysts to inhibit the formation of certain isomers.

Q4: How can I detect the presence of byproducts in my product mixture?

A4: The presence of byproducts can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any isomeric byproducts.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and byproducts.

Q5: What are the recommended methods for purifying this compound from its byproducts?

A5: The most common and effective method for purifying the desired product from its isomeric byproducts is recrystallization.[1] The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for recrystallizing acidic organic compounds include ethanol, methanol, acetic acid, or mixtures with water. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; ensure it is maintained consistently. - Review and optimize the recrystallization or chromatography procedure to minimize product loss.
High percentage of 3-Bromo isomer - Reaction conditions favoring bromination at the C3 position.- Modify the solvent system. - Lower the reaction temperature. - Investigate the use of a regioselective catalyst if available for this specific transformation.
Presence of dibrominated byproducts - Excess of brominating agent.- Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use no more than one equivalent.
Product is difficult to purify by recrystallization - Byproducts have very similar solubility to the main product.- Try a different recrystallization solvent or a mixture of solvents. - Consider using column chromatography for separation.
Reaction is not proceeding - Inactive brominating agent. - Low reaction temperature.- Use a fresh batch of the brominating agent. - Gradually increase the reaction temperature while monitoring for product formation.

Experimental Protocols

Synthesis of this compound via Bromination

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or glacial acetic acid).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS is often preferred over liquid bromine for better handling and selectivity.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

Reaction_Pathway Start 2-Hydroxy-4-methylbenzoic Acid Reagent Brominating Agent (e.g., NBS) Product This compound (Desired Product) Reagent->Product Major Pathway Byproduct1 3-Bromo-2-hydroxy-4-methylbenzoic Acid (Positional Isomer) Reagent->Byproduct1 Side Reaction Byproduct2 Dibrominated Products Reagent->Byproduct2 Side Reaction (Excess Reagent)

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.

Troubleshooting_Workflow Start Byproduct Formation Observed CheckPurity Analyze product mixture (TLC, HPLC, NMR) Start->CheckPurity IdentifyByproduct Identify Byproduct Structure CheckPurity->IdentifyByproduct Isomer Positional Isomer? IdentifyByproduct->Isomer Dibrominated Dibrominated Product? IdentifyByproduct->Dibrominated Isomer->Dibrominated No AdjustTempSolvent Adjust Temperature/ Solvent Isomer->AdjustTempSolvent Yes AdjustStoichiometry Reduce Brominating Agent Stoichiometry Dibrominated->AdjustStoichiometry Yes Purify Purify by Recrystallization or Chromatography Dibrominated->Purify No AdjustTempSolvent->Purify AdjustStoichiometry->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for addressing byproduct formation.

References

Technical Support Center: Bromination of 2-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-hydroxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the mono-bromination of 2-hydroxy-4-methylbenzoic acid?

The major product of the electrophilic mono-bromination of 2-hydroxy-4-methylbenzoic acid is 5-bromo-2-hydroxy-4-methylbenzoic acid . The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The hydroxyl group is a stronger activating group than the methyl group. The positions ortho to the hydroxyl group are C3 and C5, and the position para is blocked by the methyl group. The position ortho to the methyl group is C3 and the position para is blocked by the hydroxyl group. Steric hindrance from the carboxylic acid group at C2 and the methyl group at C4 makes the C3 position less accessible to the incoming electrophile (bromine). Therefore, substitution at the C5 position, which is ortho to the strongly activating hydroxyl group and meta to the carboxylic acid group, is favored.

Q2: What are the most common side reactions observed during the bromination of 2-hydroxy-4-methylbenzoic acid?

The most common side reactions include:

  • Polybromination: Due to the high activation of the aromatic ring by the hydroxyl and methyl groups, multiple bromine atoms can be substituted onto the ring, leading to the formation of di- and tri-brominated products, such as 3,5-dibromo-2-hydroxy-4-methylbenzoic acid.[1][2][3]

  • Decarboxylation: The salicylic acid moiety can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures, leading to the formation of brominated 4-methylphenols (cresols).[1][2][3]

  • Bromodecarboxylation: This is a specific reaction where bromination at the carbon bearing the carboxylic acid group is followed by decarboxylation.[4]

Q3: How can I minimize the formation of polybrominated side products?

To minimize polybromination, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight deficiency of the brominating agent (e.g., Br₂) to the substrate.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

  • Choice of Brominating Agent: Use a milder brominating agent, such as N-bromosuccinimide (NBS), which can provide a low, steady concentration of bromine.

  • Solvent: Non-polar solvents like carbon disulfide or dichloromethane can sometimes lead to more selective mono-bromination compared to polar solvents.[5]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of starting material, desired product, and side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile side products, especially those resulting from decarboxylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated side products.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the products.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-brominated product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Loss of product during workup and purification.1. Monitor the reaction by TLC or HPLC to ensure completion. If necessary, increase the reaction time or slightly increase the temperature. 2. Refer to the strategies for minimizing polybromination (FAQ Q3). Consider using a milder brominating agent or lower reaction temperatures. 3. Optimize the extraction and purification steps. Recrystallization is often a good method for purifying the desired product.
Significant formation of di- or poly-brominated products 1. Excess of brominating agent. 2. Highly activating nature of the substrate. 3. High reaction temperature.1. Carefully control the stoichiometry of the brominating agent to a 1:1 molar ratio with the substrate. 2. Use a less polar solvent to decrease the reaction rate. 3. Perform the reaction at a lower temperature (e.g., 0 °C).
Presence of decarboxylated side products 1. High reaction temperature. 2. Prolonged reaction time at elevated temperatures. 3. Use of harsh acidic or basic conditions during workup.1. Carry out the bromination at the lowest effective temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Use mild conditions for workup and purification. Avoid strong acids or bases and prolonged heating.
Reaction does not proceed to completion 1. Insufficient amount of brominating agent. 2. Low reaction temperature. 3. Deactivated brominating agent.1. Ensure the correct stoichiometry of the brominating agent is used. 2. Gradually increase the reaction temperature while monitoring for the formation of side products. 3. Use a fresh batch of the brominating agent.

Data Presentation

The following table summarizes illustrative yields for the bromination of salicylic acid, a close structural analog of 2-hydroxy-4-methylbenzoic acid, under photochemical conditions. This data highlights the potential for polybromination.

ProductYield (%)Reference
5-Bromosalicylic acid~4%[6]
3,5-Dibromosalicylic acid~4%[6]

Note: This data is for salicylic acid under specific photochemical conditions and should be considered as an example of the types of products and potential yields.

Experimental Protocols

Protocol 1: Mono-bromination of 2-hydroxy-4-methylbenzoic acid with Bromine in Acetic Acid

  • Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution with continuous stirring. The addition should be done over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Workup: If necessary, add a small amount of sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Protocol 2: Mono-bromination using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of tetrahydrofuran and water in a round-bottom flask.

  • NBS Addition: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Bromination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-Hydroxy-4-methylbenzoic Acid Main_Product This compound Start->Main_Product + Br₂ (1 eq) Decarboxylated Brominated 4-Methylphenol Start->Decarboxylated Heat, Δ (-CO₂) Di-bromo 3,5-Dibromo-2-hydroxy-4-methylbenzoic Acid Main_Product->Di-bromo + Br₂ (excess)

Caption: Reaction scheme for the bromination of 2-hydroxy-4-methylbenzoic acid.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Analyze crude product by HPLC/NMR Start->Check_Purity Polybromination High Polybromination? Check_Purity->Polybromination Decarboxylation Decarboxylation products present? Polybromination->Decarboxylation No Reduce_Stoichiometry Reduce Br₂ stoichiometry Lower reaction temperature Polybromination->Reduce_Stoichiometry Yes Incomplete_Reaction High starting material? Decarboxylation->Incomplete_Reaction No Lower_Temp Lower reaction temperature Use milder workup conditions Decarboxylation->Lower_Temp Yes Increase_Time_Temp Increase reaction time Slightly increase temperature Incomplete_Reaction->Increase_Time_Temp Yes

Caption: Troubleshooting workflow for low yield in the bromination reaction.

References

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Troubleshooting Guide

Challenges in the synthesis of this compound primarily arise from the electrophilic bromination of the starting material, 2-hydroxy-4-methylbenzoic acid. Key issues include controlling the regioselectivity of the bromination, minimizing side reactions, and purifying the final product.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Loss of product during workup and purification.- Monitor reaction progress using TLC or HPLC. - Maintain the reaction temperature, typically between 0-25°C, to prevent side reactions. - Use a less polar solvent like glacial acetic acid to minimize side reactions such as bromodecarboxylation.[1] - Ensure efficient extraction and minimize transfers during purification.
Formation of Positional Isomers (e.g., 3-Bromo isomer) The hydroxyl and methyl groups direct bromination to the ortho and para positions. The carboxyl group is a meta-director. This can lead to a mixture of isomers. The hydroxyl group is the strongest activating group, directing primarily to its ortho and para positions.- Control the reaction temperature; lower temperatures can enhance selectivity. - The major product is expected to be the 5-bromo isomer due to the strong ortho, para-directing effect of the hydroxyl group and the para-directing effect of the methyl group, with the bromine adding para to the hydroxyl group. - Isomer separation can be achieved through careful recrystallization or column chromatography.
Presence of Dibrominated or Polybrominated Byproducts - Excess brominating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (e.g., Bromine or N-Bromosuccinimide). - Add the brominating agent dropwise to maintain control over the reaction. - Closely monitor the reaction and quench it once the starting material is consumed.
Observation of 2,4,6-Tribromophenol as a Byproduct Bromodecarboxylation, a side reaction where the carboxylic acid group is replaced by a bromine atom, can occur, especially in aqueous solutions.[1]- Employ a less polar solvent such as glacial acetic acid to suppress this side reaction.[1]
Difficulty in Product Purification - Similar polarity of the desired product and isomeric byproducts. - Presence of unreacted starting materials or other impurities.- Utilize fractional recrystallization with a suitable solvent system (e.g., ethanol/water, acetic acid/water). - For highly impure samples, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 2-hydroxy-4-methylbenzoic acid?

A1: The major product is anticipated to be this compound. The hydroxyl group is a powerful activating ortho-, para-director, and the methyl group is also an ortho-, para-director. The bromine atom will preferentially add to the position that is para to the strongly activating hydroxyl group and ortho to the methyl group.

Q2: What are the common brominating agents for this synthesis?

A2: Common brominating agents for activated aromatic rings include molecular bromine (Br₂) in a solvent like glacial acetic acid or dichloromethane, and N-Bromosuccinimide (NBS).[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What is the best method to purify the crude product?

A4: Recrystallization is the most common and effective method for purifying the crude product and removing isomeric impurities. A mixed solvent system, such as ethanol and water or acetic acid and water, is often used. For challenging separations, preparative chromatography may be required.

Q5: What safety precautions should be taken during this synthesis?

A5: Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations involving bromine should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1] Glacial acetic acid is also corrosive and should be handled with care in a fume hood.[1]

Experimental Protocols

Hypothetical Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxy-4-methylbenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromination: In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of 2-hydroxy-4-methylbenzoic acid over approximately 1 hour. Maintain the reaction temperature between 20-25°C using a water bath if necessary.

  • Reaction Monitoring: After the complete addition of bromine, continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.

  • Product Isolation: Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Workflow for Synthesis and Troubleshooting of this compound cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start Dissolve Starting Material Dissolve 2-hydroxy-4-methylbenzoic acid in glacial acetic acid Start->Dissolve Starting Material Bromination Add Bromine solution dropwise at 20-25°C Dissolve Starting Material->Bromination Monitor Reaction Monitor by TLC Bromination->Monitor Reaction Quench Reaction Quench with NaHSO3 Monitor Reaction->Quench Reaction Isolate Crude Product Precipitate in ice water and filter Quench Reaction->Isolate Crude Product Purify Product Recrystallize from Ethanol/Water Isolate Crude Product->Purify Product Characterize Product Analyze by NMR, MS, etc. Purify Product->Characterize Product Problem Identification Problem? Purify Product->Problem Identification End End Characterize Product->End Problem Identification->Characterize Product no Low Yield Low Yield Problem Identification->Low Yield yes Isomer Formation Isomer Formation Problem Identification->Isomer Formation yes Byproduct Formation Byproduct Formation Problem Identification->Byproduct Formation yes Check Reaction Conditions Check Temp, Time, Reagent Stoichiometry Low Yield->Check Reaction Conditions Optimize Purification Optimize Recrystallization or use Chromatography Isomer Formation->Optimize Purification Modify Synthesis Adjust Solvent, Temperature Byproduct Formation->Modify Synthesis Check Reaction Conditions->Bromination Optimize Purification->Purify Product Modify Synthesis->Bromination

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Signaling Pathway of Substituent Directing Effects

Directing Effects in the Bromination of 2-hydroxy-4-methylbenzoic Acid Aromatic_Ring 2-hydroxy-4-methylbenzoic acid OH_Group -OH (Hydroxyl) Aromatic_Ring->OH_Group CH3_Group -CH3 (Methyl) Aromatic_Ring->CH3_Group COOH_Group -COOH (Carboxyl) Aromatic_Ring->COOH_Group Activating_Effect Activating (Ortho, Para-directing) OH_Group->Activating_Effect Strong CH3_Group->Activating_Effect Weak Deactivating_Effect Deactivating (Meta-directing) COOH_Group->Deactivating_Effect Position_5 Position 5 (Para to -OH, Ortho to -CH3) Activating_Effect->Position_5 Favored Other_Positions Other Positions (e.g., Position 3) Deactivating_Effect->Other_Positions Disfavored for major product

Caption: A diagram illustrating the directing effects of substituents on the electrophilic bromination of 2-hydroxy-4-methylbenzoic acid.

References

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Experimental Protocol: Bromination of 2-hydroxy-4-methylbenzoic acid

This protocol details a common method for the synthesis of this compound, suitable for laboratory and pilot-plant scale.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Grade
2-hydroxy-4-methylbenzoic acidC₈H₈O₃152.15Reagent
Glacial Acetic AcidCH₃COOH60.05ACS
BromineBr₂159.81Reagent
Sodium ThiosulfateNa₂S₂O₃158.11ACS
Deionized WaterH₂O18.02---
EthanolC₂H₅OH46.07Reagent

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and a gas scrubber (for bromine fumes), charge 2-hydroxy-4-methylbenzoic acid and glacial acetic acid.

  • Dissolution: Stir the mixture at room temperature until the starting material is fully dissolved.

  • Bromination: Cool the solution to 10-15°C using an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a vessel containing cold water. This will precipitate the crude product.

  • Work-up: To quench any unreacted bromine, add a solution of sodium thiosulfate until the characteristic orange/brown color of bromine disappears.

  • Isolation: Filter the precipitated solid and wash it thoroughly with deionized water to remove any remaining acetic acid and inorganic salts.

  • Drying: Dry the crude product under vacuum at a temperature not exceeding 60°C.

  • Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is monitored to completion using TLC or HPLC before quenching. Consider extending the reaction time.
Product loss during work-up.When precipitating the product in water, ensure the solution is sufficiently cold to minimize the solubility of the product. Use minimal cold solvent for washing during filtration.
Sub-optimal reaction temperature.Maintain the temperature between 10-15°C during bromine addition to prevent side reactions.
Formation of Impurities (e.g., dibrominated product) Excess bromine used.Use a stoichiometric amount or a slight excess of bromine. The amount of bromine should be carefully calculated and measured.
High reaction temperature.The bromination reaction is exothermic. Control the temperature carefully during the addition of bromine to avoid overheating, which can lead to the formation of over-brominated species.
Difficult Filtration Very fine particles of the precipitate.After precipitation, allow the slurry to stand for some time to allow for particle agglomeration. Stirring the slurry gently might also help.
Product Discoloration Presence of residual bromine.Ensure complete quenching with sodium thiosulfate. The wash steps with water are also crucial.
Impurities from starting material.Use high-purity 2-hydroxy-4-methylbenzoic acid.
Inconsistent Results at Larger Scale Poor mixing.Ensure adequate agitation is maintained throughout the reaction, especially during the dropwise addition of bromine, to ensure uniform reaction conditions.
Inefficient heat transfer.On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with a cooling jacket and monitor the internal temperature closely. Adjust the addition rate of bromine to control the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling up this synthesis?

A1: The primary safety concern is the handling of bromine. Bromine is highly corrosive and toxic. Ensure the reaction is conducted in a well-ventilated area, preferably a fume hood, and that all personnel are equipped with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A bromine-specific gas scrubber should be used to neutralize any evolved bromine vapors.

Q2: Can I use a different solvent for the bromination reaction?

A2: While glacial acetic acid is commonly used, other solvents like sulfuric acid have been reported in the literature.[1][2] However, the choice of solvent can significantly impact the reaction rate, selectivity, and the formation of byproducts. Acetic acid is generally preferred for its ability to dissolve the starting material and for its relatively mild reaction conditions.

Q3: How can I be sure I have the correct isomer (5-Bromo) and not other isomers?

A3: The directing effects of the hydroxyl and carboxylic acid groups on the aromatic ring favor bromination at the 5-position. However, the formation of other isomers is possible. The purity and isomeric ratio of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC.

Q4: What is the best method for purifying the final product at a large scale?

A4: Recrystallization is a common and effective method for purifying this compound. Ethanol is a suitable solvent for this purpose. For industrial-scale production, purification might involve slurry washing or other advanced crystallization techniques to achieve the desired purity with high recovery.

Q5: Are there any alternative brominating agents I can use?

A5: Yes, other brominating agents such as N-Bromosuccinimide (NBS) can be used.[3] The choice of brominating agent will depend on the desired reaction conditions, cost, and safety considerations. NBS is often considered a milder and safer alternative to liquid bromine.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Dissolve 2-hydroxy-4-methylbenzoic acid in Glacial Acetic Acid bromination Cool to 10-15°C and add Bromine Solution start->bromination stir Stir at Room Temperature (Monitor by TLC/HPLC) bromination->stir quench Pour into Cold Water stir->quench neutralize Add Sodium Thiosulfate quench->neutralize filtration Filter Precipitate neutralize->filtration wash Wash with Deionized Water filtration->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize final_product Pure 5-Bromo-2-hydroxy- 4-methylbenzoic acid recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction issue->cause1 cause2 Product Loss during Work-up issue->cause2 cause3 Sub-optimal Temperature issue->cause3 solution1 Extend Reaction Time / Monitor cause1->solution1 solution2 Optimize Precipitation and Washing cause2->solution2 solution3 Improve Temperature Control cause3->solution3

References

Technical Support Center: 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and decomposition of 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling and storing this compound?

A1: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathways for this compound are expected to be thermal decarboxylation and, under certain conditions, photodegradation. Thermal stress can lead to the loss of the carboxylic acid group as carbon dioxide, while exposure to UV light may cause debromination.

Q3: What are the potential hazardous decomposition products of this compound?

A3: Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and hydrogen bromide gas.[1] At elevated temperatures, similar to other brominated aromatic compounds, there is a potential for the formation of brominated phenols and benzenes.[2][3]

Q4: Is this compound sensitive to light?

A4: While specific data for this compound is limited, brominated aromatic compounds can be susceptible to photodegradation.[4] It is recommended to store the compound in an opaque or amber container to minimize exposure to light, especially during long-term storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected color change (e.g., yellowing) of the solid compound. 1. Slow decomposition due to prolonged exposure to light or heat. 2. Contamination with impurities.1. Store the compound in a cool, dark, and dry place. 2. Ensure proper sealing of the container. 3. Re-purify the compound if necessary (e.g., by recrystallization).
Inconsistent experimental results (e.g., varying reaction yields). 1. Decomposition of the starting material. 2. Inaccurate weighing due to hygroscopicity or static charge.1. Check the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). 2. Use freshly opened or properly stored material. 3. Weigh the compound in a controlled environment.
Formation of unexpected byproducts in a reaction. 1. The compound may be decomposing under the reaction conditions (e.g., high temperature, presence of certain catalysts). 2. Reactivity with the solvent or other reagents.1. Analyze the byproducts to understand the decomposition pathway. 2. Consider lowering the reaction temperature or using a milder catalyst. 3. Perform a stability study of the compound under the proposed reaction conditions without other reactants.
Low solubility in a particular solvent. The compound's intrinsic solubility in that solvent is low.1. Consult solubility data if available. 2. Consider using a different solvent or a co-solvent system. 3. Gentle heating may improve solubility, but monitor for signs of decomposition.

Experimental Protocols

Protocol 1: Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

  • Place 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

Protocol 2: Identification of Thermal Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Place a small amount of the sample in a pyrolysis tube.

  • Connect the pyrolyzer to a GC-MS system.

  • Heat the sample to a temperature above its decomposition point (determined by TGA).

  • The evolved gases are directly injected into the GC column for separation.

  • The separated components are then analyzed by the mass spectrometer to identify their chemical structures.

Data Presentation

Table 1: Predicted Thermal Decomposition Products and Their Significance

Potential Product Chemical Formula Potential Formation Pathway Significance/Hazard
4-Bromo-3-methylphenolC₇H₇BrODecarboxylationPhenolic compounds can be corrosive and toxic.
Carbon DioxideCO₂DecarboxylationAsphyxiant in high concentrations.
Hydrogen BromideHBrThermal decomposition at high temperaturesCorrosive and toxic gas.
Brominated BenzenesC₆H₅₋ₓBrₓHigh-temperature fragmentation and recombinationPersistent organic pollutants.

Visualizations

Decomposition_Workflow Experimental Workflow for Decomposition Analysis cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Determine decomposition temperature Py_GCMS Pyrolysis-GC-MS DSC->Py_GCMS Set pyrolysis temperature Data Decomposition Data (Temperature, Products, Kinetics) Py_GCMS->Data UV_Vis UV-Vis Spectroscopy LC_MS LC-MS Analysis UV_Vis->LC_MS Identify degradation products LC_MS->Data Sample This compound Sample Sample->TGA Sample->UV_Vis

Caption: Workflow for analyzing the decomposition of this compound.

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway Interaction Compound This compound or its derivative Receptor Target Receptor/Enzyme Compound->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates gene expression

Caption: Hypothetical interaction with a cellular signaling pathway.

References

Technical Support Center: Purifying Crude 5-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. Potential impurities include:

  • Starting Materials: Unreacted 2-hydroxy-4-methylbenzoic acid.

  • Isomeric Impurities: Positional isomers such as 3-Bromo-2-hydroxy-4-methylbenzoic acid, which can form during the bromination reaction.[1][2]

  • Di-brominated Products: 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid, resulting from over-bromination.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Inorganic Salts: Salts formed during pH adjustments or from reagents.

Q2: My purified product has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point typically indicates the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Incomplete removal of isomers or residual starting materials is a common cause.

Q3: After recrystallization, the yield of my purified this compound is very low. What can I do to improve it?

A3: Low recovery during recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3][4]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4]

  • Premature Crystallization: If the solution cools too much during hot filtration, the product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.

Q4: The color of my product is off-white or yellowish, not pure white. How can I remove colored impurities?

A4: Colored impurities are often non-polar, larger molecules that can be adsorbed onto activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.[4]

Q5: I am having trouble separating the 3-bromo isomer from my desired 5-bromo product. What is the best approach?

A5: Separating positional isomers can be challenging due to their similar physical properties.[2]

  • Fractional Recrystallization: This technique relies on slight differences in solubility between the isomers. It may require multiple recrystallization steps to achieve high purity.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can provide better separation. The polarity of the eluent can be optimized by testing with Thin Layer Chromatography (TLC).

Data Presentation

Table 1: Solubility of Related Benzoic Acid Derivatives (Illustrative)

SolventBenzoic Acid Solubility ( g/100 mL)Salicylic Acid Solubility ( g/100 mL)Notes
Water (Cold)0.290.2Both are sparingly soluble in cold water.[3][5]
Water (Hot)2.76.7Solubility increases significantly with temperature.[3]
Ethanol4445Highly soluble in alcohols.
Diethyl Ether4355Very soluble in ethers.
Chloroform162.3Useful for differential solubility.

Table 2: Typical Physical Properties

PropertyThis compound
Molecular FormulaC₈H₇BrO₃[]
Molecular Weight231.04 g/mol []
AppearanceOff-white to white crystalline powder
Melting Point (pure)Expected to be a sharp, defined range

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous-Organic Solvent Mixture

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on solubility data of similar compounds, a mixture of ethanol and water is a good starting point. The goal is to find a solvent system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtration.[4]

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC, MP) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Pure troubleshoot Troubleshoot Issue check_purity->troubleshoot Impure low_yield Low Yield? troubleshoot->low_yield off_color Off-color? low_yield->off_color No optimize_solvent Optimize Solvent / Reduce Volume low_yield->optimize_solvent Yes isomer_impurity Isomeric Impurity? off_color->isomer_impurity No charcoal Use Activated Charcoal off_color->charcoal Yes fractional_recrystallization Fractional Recrystallization isomer_impurity->fractional_recrystallization Yes column_chromatography Column Chromatography isomer_impurity->column_chromatography If persists optimize_solvent->recrystallization charcoal->recrystallization fractional_recrystallization->check_purity column_chromatography->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

reaction monitoring techniques for 5-Bromo-2-hydroxy-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. TLC is excellent for rapid, qualitative checks of reaction progress. HPLC provides quantitative data on the consumption of starting material and formation of the product. NMR is used to confirm the structure of the final product and assess the purity of the crude reaction mixture.

Q2: What is the expected major regioisomer from the bromination of 2-hydroxy-4-methylbenzoic acid?

A2: The major product expected is this compound. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, with the hydroxyl group having the dominant directing effect. Bromination is favored at position 5, which is ortho to the powerful hydroxyl directing group and para to the methyl group. However, the formation of other isomers, such as 3-Bromo-2-hydroxy-4-methylbenzoic acid, is possible and should be monitored.

Q3: How can I purify the final product if isomeric impurities are present?

A3: Recrystallization is a common and effective method for purifying the desired 5-bromo isomer from other regioisomers and unreacted starting material.[1] A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures should be chosen. Ethanol or ethanol/water mixtures are often good starting points for recrystallization of substituted benzoic acids.[1]

Reaction Monitoring Workflow

The following diagram illustrates a typical workflow for monitoring the synthesis reaction.

ReactionMonitoringWorkflow start Start Reaction: Bromination of 2-hydroxy- 4-methylbenzoic acid take_sample Take Aliquot from Reaction Mixture (t=x hr) start->take_sample tlc TLC Analysis take_sample->tlc hplc HPLC/LC-MS Analysis take_sample->hplc nmr Crude NMR Analysis (Optional, for complex mixtures) take_sample->nmr interpret Interpret Data: Compare Starting Material (SM), Product (P), and Impurities tlc->interpret hplc->interpret nmr->interpret decision Decision Point interpret->decision continue_rxn Continue Reaction (Monitor at t=x+y hr) decision->continue_rxn SM > 5% workup Proceed to Work-up and Purification decision->workup SM consumed (<5%) troubleshoot Troubleshoot Reaction (See Guide) decision->troubleshoot Low conversion or multiple side products continue_rxn->take_sample

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction (Confirmed by TLC/HPLC)1. Inactive brominating agent (e.g., old N-Bromosuccinimide).2. Insufficient catalyst or incorrect solvent.3. Reaction temperature is too low.1. Use a fresh, recrystallized batch of the brominating agent.2. Verify the catalyst and solvent choice; some reactions require an acidic medium like sulfuric or acetic acid.[1]3. Gradually increase the reaction temperature and continue to monitor.
Multiple Spots on TLC Plate 1. Formation of regioisomers (e.g., 3-bromo isomer).2. Di-bromination of the aromatic ring.3. Degradation of starting material or product.1. Optimize reaction conditions (lower temperature, slower addition of brominating agent) to improve regioselectivity.2. Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents).3. Analyze by LC-MS to identify the mass of the byproducts and adjust reaction conditions accordingly.
Product and Starting Material have Similar Rf Values The chosen TLC eluent system does not provide adequate separation.1. Adjust the polarity of the mobile phase. A common mobile phase for benzoic acids is a mixture of hexane and ethyl acetate; try different ratios (e.g., 7:3, 1:1).2. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid group, which often results in sharper spots and better separation.
Complex 1H NMR Spectrum of Crude Product 1. Presence of unreacted starting material.2. Presence of regioisomers.3. Residual solvent from work-up.1. Compare the crude spectrum with the spectrum of the starting material to identify overlapping peaks.2. Carefully analyze the aromatic region. Each isomer will have a unique splitting pattern and chemical shifts. The desired 5-bromo product should show two singlets for the remaining aromatic protons.3. Identify characteristic solvent peaks (e.g., ethyl acetate, dichloromethane) and remove them by drying under high vacuum.
Low Isolated Yield After Purification 1. Incomplete reaction.2. Product loss during work-up (e.g., extraction into the wrong layer).3. Inefficient recrystallization (product remains in the mother liquor).1. Ensure the reaction has gone to completion using HPLC before starting work-up.2. Check the pH during aqueous extraction. The product is a carboxylic acid and will be in the aqueous layer at high pH and the organic layer at low pH.3. Cool the recrystallization mixture slowly and for a sufficient amount of time. Cool in an ice bath to maximize precipitation. Concentrate the mother liquor to attempt a second crop recovery.

Data Presentation: Analytical Parameters

The following tables provide representative analytical data for the starting material and the expected product. Note that actual values may vary depending on the specific experimental conditions.

Table 1: Representative TLC Data (Stationary Phase: Silica Gel 60 F₂₅₄; Mobile Phase: Hexane:Ethyl Acetate 7:3 + 0.5% Acetic Acid)

CompoundExpected Rf ValueAppearance under UV Light (254 nm)
2-hydroxy-4-methylbenzoic acid~ 0.35Quenched (dark spot)
This compound~ 0.45Quenched (dark spot)

Table 2: Representative HPLC Data (Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid)

CompoundExpected Retention Time (min)Notes
2-hydroxy-4-methylbenzoic acid~ 4.5The starting material is more polar and will elute earlier.
This compound~ 6.0The addition of bromine increases hydrophobicity, leading to a longer retention time.[2]

Table 3: Predicted 1H NMR Data (400 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicity
2-hydroxy-4-methylbenzoic acid -COOH~12.5br s
-OH~10.0br s
H-6~7.70d
H-5~6.85d
H-3~6.80s
-CH₃~2.20s
This compound -COOH~13.0br s
-OH~10.5br s
H-6~7.90s
H-3~6.95s
-CH₃~2.25s

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or DMF).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC (as per protocols below) until the starting material is consumed.

  • Quenching: Pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation: Stir the mixture until a precipitate forms. If no solid forms, extract with an organic solvent like ethyl acetate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: 'SM' for starting material, 'RM' for the reaction mixture, and 'Co' for a co-spot.

  • Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

  • Spotting:

    • Using a capillary tube, spot the starting material solution on the 'SM' lane.

    • Spot the reaction mixture (a small drop quenched in a vial with some ethyl acetate) on the 'RM' lane.

    • Spot both the starting material and reaction mixture on top of each other in the 'Co' lane.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate 7:3 with 0.5% acetic acid). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. The reaction is complete when the spot corresponding to the starting material is absent in the 'RM' lane.

Protocol 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it by diluting it significantly in a vial with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Parameters (Example):

    • Column: C18 reverse-phase, 5 µm, 4.6 mm x 150 mm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 30% B, ramp to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the prepared sample from the reaction mixture. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the starting material peak area is <5% of its initial value.

References

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Brominating Agent Activity: The brominating agent (e.g., N-Bromosuccinimide, Bromine) may have degraded. 2. Incorrect Solvent Choice: The solvent may not be optimal for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water (for certain reagents): Moisture can deactivate some brominating agents.1. Use a fresh, properly stored batch of the brominating agent. 2. Experiment with different solvents. For bromination of phenolic compounds, polar aprotic solvents like acetonitrile or protic solvents like acetic acid can be effective.[1] Concentrated sulfuric acid can also serve as both a solvent and a catalyst.[2][3] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents if required by the specific brominating agent.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Use of excess brominating agent can lead to the formation of di- or tri-brominated products. 2. Formation of Isomers: Depending on the solvent and reaction conditions, different isomers (e.g., 3-bromo) may form.[3] 3. Radical Side Reactions: Some bromination reactions can proceed through radical pathways, leading to undesired byproducts.1. Carefully control the stoichiometry of the brominating agent. A molar ratio of less than 1:1 of bromine to the starting material is often preferred to minimize multiple brominations.[1] 2. The choice of solvent can influence the ortho/para ratio.[4] Experiment with solvents of varying polarity. Purification by recrystallization or chromatography may be necessary to separate isomers.[2][3] 3. The use of an ionic mechanism, often favored in polar solvents, can sometimes improve selectivity over radical mechanisms.[4]
Reaction Stalls or is Sluggish 1. Poor Solubility of Starting Material: The 2-hydroxy-4-methylbenzoic acid may not be fully dissolved in the chosen solvent. 2. Insufficient Activation: The aromatic ring may not be sufficiently activated for electrophilic bromination.1. Choose a solvent in which the starting material has good solubility. Gentle heating may also improve solubility. 2. The use of a catalyst, such as an acid catalyst like sulfuric acid, can increase the rate of reaction.[2]
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction mixture. 2. Presence of persistent impurities. 1. After the reaction, pouring the mixture into ice water can help precipitate the product.[3] 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying the product.[3] Washing the crude product with water can help remove inorganic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution (bromination) of 2-hydroxy-4-methylbenzoic acid. This typically involves reacting the starting material with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Q2: How does the choice of solvent affect the outcome of the synthesis?

A2: The solvent can significantly impact the reaction in several ways:

  • Solubility: It must dissolve the reactants to a sufficient extent.

  • Reaction Rate: The polarity of the solvent can influence the stability of the transition state, thereby affecting the reaction rate.

  • Selectivity: The solvent can influence the ratio of ortho to para isomers formed during the bromination of phenols.[4] For instance, chlorinated solvents have been reported to favor ortho-bromination in some cases.[4]

  • Mechanism: The solvent can favor either an ionic or a radical reaction pathway, which can affect the product distribution.[4]

Q3: What are some common solvents used for this type of bromination?

A3: Based on procedures for similar compounds, common solvents include:

  • Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst.[2][3]

  • Acetic Acid: A polar protic solvent that is often used for brominations.[1]

  • Halogenated Solvents: Dichloromethane and chloroform have been used in brominations of similar aromatic acids.[5][6]

  • Polar Aprotic Solvents: Acetonitrile is another solvent that can be employed.[1]

  • Alcohols: Ethanol, often in a mixture with water, can be used for the reaction and subsequent recrystallization.[3][7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q5: What is a typical work-up procedure for this reaction?

A5: A common work-up procedure involves quenching the reaction by pouring the reaction mixture into ice-cold water.[3] The precipitated solid product is then collected by filtration, washed with water to remove any residual acid or inorganic salts, and then dried.[3] Further purification is often achieved through recrystallization.[3]

Quantitative Data on Solvent Effects

SolventDielectric Constant (Polarity)Reaction Time (hours)Yield (%)Purity (%)
Acetic Acid6.2 (Polar Protic)67592
Dichloromethane9.1 (Polar Aprotic)86888
Acetonitrile37.5 (Polar Aprotic)58295
Concentrated H₂SO₄~100 (Highly Polar)48890 (may contain isomeric impurities)
Ethanol/Water (1:1)High (Polar Protic)77094 (after recrystallization)

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on methods for similar compounds.

Materials:

  • 2-hydroxy-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine

  • Solvent (e.g., Acetic Acid or Concentrated Sulfuric Acid)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methylbenzoic acid in the chosen solvent (e.g., 10 mL of glacial acetic acid per gram of starting material).

  • Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., 1.1 equivalents of NBS) portion-wise over 15-20 minutes. If using bromine, it should be added dropwise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold distilled water to remove any soluble impurities.[3]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.[3]

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-hydroxy-4- methylbenzoic acid in solvent start->dissolve add_br Add Brominating Agent (e.g., NBS or Br2) dissolve->add_br react Stir at Room Temperature (Monitor by TLC) add_br->react workup Pour into Ice Water react->workup Reaction Complete filter Filter Precipitate workup->filter wash Wash with Cold Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product Pure 5-Bromo-2-hydroxy- 4-methylbenzoic acid recrystallize->product

References

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 5-Bromo-2-hydroxy-4-methylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of 2-hydroxy-4-methylbenzoic acid?

A1: The bromination of 2-hydroxy-4-methylbenzoic acid is an exothermic reaction, and maintaining a low temperature is crucial for controlling the reaction rate and minimizing side products. For the addition of bromine, it is recommended to keep the reaction temperature below 25°C. Some protocols suggest even lower temperatures, such as cooling the reaction mixture to 0°C before and during the dropwise addition of the brominating agent to enhance selectivity and safety.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration after the bromine addition is complete. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Temperature: If the temperature is too low, the reaction rate may be very slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can lead to the formation of undesired side products and decomposition of the starting material or product.

  • Loss During Workup and Purification: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extraction and choose an appropriate solvent system for recrystallization to maximize product recovery.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A3: The formation of multiple products is often due to a lack of regioselectivity, leading to different positional isomers, or polysubstitution where more than one bromine atom is added to the aromatic ring. To improve selectivity:

  • Strict Temperature Control: Lowering the reaction temperature can significantly enhance the selectivity for the desired isomer.[1] The hydroxyl and methyl groups on the starting material direct the electrophilic substitution to specific positions, and temperature can influence the kinetic versus thermodynamic product distribution.

  • Slow Addition of Bromine: Adding the bromine dropwise and slowly ensures that the concentration of the electrophile is kept low at any given moment, which can help prevent polysubstitution.

  • Choice of Brominating Agent: While elemental bromine is commonly used, other brominating agents like N-bromosuccinimide (NBS) might offer better selectivity under specific conditions.

Q4: The bromination reaction is highly exothermic and difficult to control. What measures can I take to manage the exotherm?

A4: Managing the exothermic nature of the bromination is critical for safety and product purity.[2]

  • Cooling Bath: Use an efficient cooling bath (e.g., an ice-water or ice-salt bath) to maintain the desired low temperature.

  • Slow Reagent Addition: Add the bromine solution dropwise using a dropping funnel to control the rate of the reaction and heat generation.

  • Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.

  • Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black - Overheating leading to decomposition. - Formation of polybrominated byproducts.- Immediately check and lower the reaction temperature. - Ensure slow and controlled addition of bromine. - Consider using a more dilute reaction mixture.
Product is difficult to purify/oily consistency - Presence of isomeric impurities. - Residual starting material.- Optimize the reaction temperature for better selectivity. - Perform multiple recrystallizations from a suitable solvent system (e.g., ethanol/water). - Consider column chromatography for purification if recrystallization is ineffective.
Formation of a white precipitate during reaction - This is often the desired product precipitating out of the solution.- Continue the reaction as planned. Ensure adequate stirring to maintain a homogenous mixture.
No reaction or very slow reaction rate - Temperature is too low. - Inactive brominating agent.- Allow the reaction temperature to slowly rise to the recommended level (e.g., room temperature after addition). - Use a fresh bottle of bromine or other brominating agent.

Experimental Protocol: Synthesis of this compound

This is a general procedure and may require optimization based on laboratory conditions and reagent purity.

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise through the dropping funnel over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 25°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Quenching: Pour the reaction mixture into cold water to precipitate the crude product. If excess bromine is present (indicated by a persistent orange/brown color), it can be quenched by the dropwise addition of a sodium thiosulfate solution until the color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., ethanol-water) to obtain pure this compound.

Quantitative Data Summary

ParameterValueReference
Bromination Temperature (Addition) < 25°CGeneral Recommendation
Reaction Time (Post-addition) 2 - 5 hours[3]
Purification Method Recrystallization[3]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-hydroxy-4-methylbenzoic acid in solvent cool Cool solution to 0-5°C start->cool add_br2 Slowly add Bromine solution (< 25°C) cool->add_br2 react Stir at room temperature (2-4h) add_br2->react quench Pour into cold water & quench react->quench filter Filter and wash solid quench->filter recrystallize Recrystallize from suitable solvent filter->recrystallize dry Dry the final product recrystallize->dry troubleshooting_guide Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Is the temperature optimal? check_completion->check_temp Yes increase_time Increase reaction time or slightly increase temperature post-addition. incomplete->increase_time temp_issue Suboptimal Temperature check_temp->temp_issue No check_workup Are there losses during workup? check_temp->check_workup Yes adjust_temp Adjust temperature. Too low may slow the reaction; too high can cause degradation. temp_issue->adjust_temp workup_loss Workup Losses check_workup->workup_loss Yes optimize_workup Optimize extraction and recrystallization solvent systems. workup_loss->optimize_workup

References

Validation & Comparative

Acidity of Brominated Benzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-brominated benzoic acid isomers. Understanding the subtle differences in acidity conferred by the position of the bromine substituent is critical for applications in drug design, synthesis, and material science, where precise control of a molecule's ionization state is paramount. This document presents quantitative acidity data, detailed experimental protocols for its determination, and an explanation of the underlying electronic and steric effects.

Quantitative Acidity Data

The acidity of the brominated benzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. The pKa values in water at 25°C are summarized below, with benzoic acid included as a reference.

CompoundIsomer PositionpKa Value
2-Bromobenzoic Acidortho2.84[1]
3-Bromobenzoic Acidmeta3.86[1][2]
4-Bromobenzoic Acidpara3.97[1][2]
Benzoic Acid-4.20[2][3]

From the data, the order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid [1]

Theoretical Basis for Acidity Trends

The acidity of substituted benzoic acids is determined by the stability of the corresponding carboxylate anion (conjugate base) formed upon deprotonation.[2] Electron-withdrawing groups (EWGs) increase acidity by stabilizing the negative charge of the carboxylate anion, while electron-donating groups (EDGs) decrease acidity.[2][4] The bromine atom acts as an electron-withdrawing group, and its effect on the acidity of benzoic acid is a combination of inductive and resonance effects, as well as steric factors in the case of the ortho isomer.

Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This electron withdrawal helps to delocalize and stabilize the negative charge on the carboxylate anion, thus increasing the acidity of the carboxylic acid. The inductive effect is distance-dependent; it is strongest at the ortho position and weakest at the para position.[1]

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions. An increase in electron density near the carboxyl group destabilizes the carboxylate anion, thereby decreasing acidity.[1]

  • 2-Bromobenzoic Acid (ortho): This isomer is the most acidic due to the "ortho effect."[2] This is a combination of a strong electron-withdrawing inductive effect due to the proximity of the bromine to the carboxylic acid group and a steric effect. The bulky bromine atom can force the carboxyl group out of the plane of the benzene ring, which reduces the resonance stabilization of the neutral acid, making it more willing to deprotonate.

  • 3-Bromobenzoic Acid (meta): At the meta position, the resonance effect of the bromine atom does not extend to the carboxyl group. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect of the bromine, making it more acidic than benzoic acid.[2]

  • 4-Bromobenzoic Acid (para): In the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are at play. While the inductive effect stabilizes the carboxylate anion, the resonance effect partially counteracts this by increasing electron density in the ring, making it the least acidic of the three brominated isomers.[1]

Acidity_Comparison cluster_isomers Bromobenzoic Acid Isomers cluster_effects Electronic & Steric Effects cluster_acidity Relative Acidity (pKa) Ortho Ortho Ortho_Effect Ortho Effect (Steric + Inductive) Ortho->Ortho_Effect Dominant Meta Meta Inductive_Effect -I Effect (Electron Withdrawing) Meta->Inductive_Effect Primary Para Para Para->Inductive_Effect Resonance_Effect +R Effect (Electron Donating) Para->Resonance_Effect Opposing Medium_Acidity Medium Acidity (pKa = 3.86) Inductive_Effect->Medium_Acidity Low_Acidity Low Acidity (pKa = 3.97) Inductive_Effect->Low_Acidity High_Acidity High Acidity (pKa = 2.84) Ortho_Effect->High_Acidity

Caption: Relationship between isomer position, electronic/steric effects, and acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of weak acids such as brominated benzoic acids can be reliably determined using potentiometric titration.[2][5][6]

Materials:

  • Bromobenzoic acid isomer (e.g., 0.01 M solution)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Accurately weigh a sample of the bromobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration, noting the large and rapid change in pH that occurs around the equivalence point. Continue adding titrant until the pH has stabilized well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH required to reach the equivalence point (the midpoint of the steep part of the curve).

    • The half-equivalence point is the volume of NaOH that is half of the equivalence point volume.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[2]

Experimental_Workflow A Calibrate pH Meter B Prepare Bromobenzoic Acid Solution A->B C Titrate with Standardized NaOH Solution B->C D Record pH vs. Volume of NaOH Added C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Find Half-Equivalence Point F->G H pKa = pH at Half- Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-hydroxy-4-methylbenzoic acid against related substituted benzoic acids. The analysis is grounded in fundamental principles of physical organic chemistry, supported by experimental data where available, to illuminate the influence of substituent groups on the molecule's behavior in various chemical transformations.

Introduction to Substituent Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic and steric properties of its substituents. Groups attached to the ring can donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack. They also direct incoming electrophiles to specific positions (ortho, meta, or para).

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methyl (-CH₃) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho, para-directing.

  • Electron-Withdrawing Groups (EWGs): Groups like carboxyl (-COOH) and nitro (-NO₂) pull electron density away from the ring, making it less nucleophilic and less reactive.[1] These are typically meta-directing.[2][3]

  • Halogens (e.g., -Br): Halogens present a mixed effect. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

  • Steric Effects: Bulky groups, particularly at the ortho position, can hinder the approach of reagents to adjacent sites and can force other groups (like -COOH) out of the plane of the ring, inhibiting resonance.[4][5] This is often referred to as the "ortho-effect," which almost always increases the acid strength of a benzoic acid regardless of the substituent's electronic nature.[6][7]

The subject of this guide, this compound, possesses a combination of these groups, leading to a complex reactivity profile.

Comparative Analysis of Reactivity

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. EWGs stabilize the negative charge of the carboxylate anion, increasing acidity (lowering pKa), while EDGs destabilize it, decreasing acidity (raising pKa).[1][8]

In this compound:

  • The -OH group at position 2 (ortho to -COOH) significantly increases acidity due to the "ortho-effect" and its ability to form an intramolecular hydrogen bond, stabilizing the conjugate base.[9]

  • The -Br group at position 5 (meta to -COOH) exerts an electron-withdrawing inductive effect, which further stabilizes the anion and increases acidity.

  • The -CH₃ group at position 4 (para to -COOH) is an EDG, which slightly destabilizes the anion and decreases acidity.

The net effect is a compound with higher acidity than benzoic acid itself, primarily driven by the ortho-hydroxyl group.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring's susceptibility to electrophilic attack is determined by the net electronic effect of all substituents. The powerful activating and ortho, para-directing -OH group is the dominant influence.

  • Activating/Deactivating Nature: The strongly activating -OH group and the weakly activating -CH₃ group work in concert to increase the ring's electron density. The deactivating -Br and -COOH groups counteract this, but the hydroxyl group's effect is generally dominant, making the ring activated compared to benzoic acid.

  • Directing Effects:

    • -OH (at C2): Directs incoming electrophiles to positions 4 (blocked by -CH₃) and 6.

    • -CH₃ (at C4): Directs to positions 2 (blocked by -OH) and 6.

    • -Br (at C5): Directs to positions 2 (blocked by -OH) and 4 (blocked by -CH₃).

    • -COOH (at C1): Directs to position 3 and 5 (blocked by -Br).

Considering this, the most likely position for further electrophilic substitution on the this compound ring is position 6 , which is ortho to the strongly activating hydroxyl group and the methyl group.

Reactions at the Carboxyl Group

Reactions such as esterification or amide formation occur at the carboxyl group. The primary factor influencing the reactivity of this group in substituted benzoic acids is steric hindrance from ortho substituents. The presence of the -OH group at the C2 position can sterically hinder the approach of nucleophiles to the carboxyl carbon, potentially slowing down reactions like Fischer esterification compared to an unhindered benzoic acid.

Decarboxylation

Decarboxylation, the removal of the -COOH group, is a key reaction for many aromatic carboxylic acids. For benzoic acids, this reaction is often difficult and requires high temperatures.[10] However, the presence of an ortho-hydroxyl group, as seen in salicylic acid and its derivatives, can facilitate decarboxylation through a mechanism involving a cyclic transition state.[11] Therefore, this compound is expected to undergo decarboxylation more readily than benzoic acid or its 4-methyl or 5-bromo analogs that lack the 2-hydroxy group.

Data Presentation

The table below summarizes the key reactivity parameters for this compound and selected related compounds. pKa values are used as a quantitative measure of acidity.

Compound NameStructurepKaPredicted EAS Reactivity
Benzoic AcidC₆H₅COOH4.20Baseline reactivity; meta-directing -COOH group.[6][8]
Salicylic Acid (2-Hydroxybenzoic acid)HOC₆H₄COOH2.97Highly activated; ortho, para-directing -OH dominates.
4-Methylbenzoic AcidCH₃C₆H₄COOH4.34Slightly activated; ortho, para-directing -CH₃.[8]
5-Bromosalicylic AcidHOC₆H₃(Br)COOH~2.8Activated; directing effects dominated by -OH group.
This compound HOC₆H₂(Br)(CH₃)COOH N/A Activated; substitution directed to position 6 by -OH and -CH₃ groups.

Note: A specific experimental pKa value for this compound was not found in the searched literature; however, based on substituent effects, it is predicted to be lower (more acidic) than salicylic acid.

Experimental Protocols

The following are representative protocols for key reactions discussed in this guide.

Protocol 1: Electrophilic Bromination of a Substituted Benzoic Acid

This protocol describes a general method for the bromination of an activated benzoic acid derivative.

Objective: To introduce a bromine atom onto the aromatic ring via electrophilic aromatic substitution.

Materials:

  • Substituted benzoic acid (e.g., 2-hydroxy-4-methylbenzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Ice water

  • Ethanol (for recrystallization)

  • Stir plate, round-bottom flask, dropping funnel, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) in concentrated sulfuric acid with stirring at room temperature.[12]

  • Cool the mixture in an ice bath.

  • Slowly add liquid bromine (1.1 equivalents) dropwise over 10-15 minutes, ensuring the temperature remains low.[12]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.[12]

  • Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[12]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[12]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Fischer Esterification of a Substituted Benzoic Acid

Objective: To synthesize the methyl ester of a benzoic acid derivative.

Materials:

  • Substituted benzoic acid (e.g., this compound)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous MgSO₄)

  • Reflux apparatus, separatory funnel

Procedure:

  • Place the substituted benzoic acid (1.0 equivalent) in a round-bottom flask.

  • Add an excess of anhydrous methanol, which acts as both solvent and reagent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid's molar equivalent).[13]

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Product Isolation & Purification start Dissolve Substituted Benzoic Acid in H₂SO₄ cool Cool Mixture in Ice Bath start->cool Stirring add_br2 Add Br₂ Dropwise cool->add_br2 react Stir at Room Temp (Monitor by TLC) add_br2->react quench Pour into Ice Water react->quench filtrate Vacuum Filtration & Wash with H₂O quench->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize dry Dry Product recrystallize->dry end Characterization (Yield, MP, NMR) dry->end Final Product

Caption: Workflow for Electrophilic Bromination.

electronic_effects center Aromatic Ring Br -Br center->Br EWG (-I > +R) Deactivator COOH -COOH center->COOH EWG (-I, -R) Deactivator OH -OH OH->center EDG (+R > -I) Activator CH3 -CH₃ CH3->center EDG (+I) Activator decarboxylation_mechanism cluster_0 Mechanism start Ortho-Hydroxybenzoic Acid (Salicylic Acid Derivative) ts Keto-Enol Tautomer (Cyclic Transition State) start->ts Heat (Δ) inter Unstable Intermediate ts->inter H⁺ Transfer end Phenol Derivative + CO₂ inter->end Decarboxylation

References

A Spectroscopic Showdown: Differentiating 5-Bromo-2-hydroxy-4-methylbenzoic Acid and 3-Bromo-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, the precise identification of isomeric compounds is paramount. The subtle shift of a single functional group can dramatically alter a molecule's biological activity and physical properties. This guide provides a comparative spectroscopic analysis of two closely related isomers: 5-Bromo-2-hydroxy-4-methylbenzoic acid and 3-Bromo-2-hydroxy-4-methylbenzoic acid. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can effectively distinguish between these two structures.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and 3-Bromo-2-hydroxy-4-methylbenzoic acid. These values are based on established principles of spectroscopy and data from related compounds.

Table 1: ¹H NMR Spectral Data (Predicted in DMSO-d₆)

Proton Assignment This compound (ppm) 3-Bromo-2-hydroxy-4-methylbenzoic acid (ppm) Multiplicity
-COOH~11-13~11-13broad singlet
-OH~9-10~9-10broad singlet
Ar-H (position 3)~7.8-singlet
Ar-H (position 5)-~7.6doublet
Ar-H (position 6)~7.0~7.1singlet/doublet
-CH₃~2.3~2.4singlet

Table 2: ¹³C NMR Spectral Data (Predicted in DMSO-d₆)

Carbon Assignment This compound (ppm) 3-Bromo-2-hydroxy-4-methylbenzoic acid (ppm)
-COOH~170~170
C-Br~110~115
C-OH~158~155
C-CH₃~140~138
C-H (aromatic)~135, ~118~130, ~125
-CH₃~20~21
C (quaternary)~115~120

Table 3: Key IR Absorption Bands

Vibrational Mode This compound (cm⁻¹) 3-Bromo-2-hydroxy-4-methylbenzoic acid (cm⁻¹) Intensity/Shape
O-H stretch (carboxylic acid)3200-25003200-2500Broad
O-H stretch (phenol)~3400~3400Broad
C-H stretch (aromatic)3100-30003100-3000Medium
C-H stretch (aliphatic)3000-28503000-2850Medium
C=O stretch (carboxylic acid)~1680~1680Strong, sharp
C=C stretch (aromatic)1600-14501600-1450Medium-Strong
C-O stretch~1250~1250Strong
C-Br stretch~650~680Medium

Table 4: Mass Spectrometry Data

Parameter This compound 3-Bromo-2-hydroxy-4-methylbenzoic acid
Molecular FormulaC₈H₇BrO₃C₈H₇BrO₃
Molecular Weight231.04 g/mol 231.04 g/mol
Expected m/z for [M]⁺230, 232 (approx. 1:1 ratio)230, 232 (approx. 1:1 ratio)
Key Fragmentation PatternLoss of H₂O, COOHLoss of H₂O, COOH

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument. Standard acquisition parameters for ¹H and ¹³C NMR are used. For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. The number of scans will vary depending on the sample concentration, but typically 16-64 scans for ¹H and 1024 or more scans for ¹³C are sufficient.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer1 5-Bromo-2-hydroxy- 4-methylbenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-Bromo-2-hydroxy- 4-methylbenzoic acid Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation MS->MS_Data Differentiation Structural Differentiation NMR_Data->Differentiation IR_Data->Differentiation MS_Data->Differentiation

Caption: Workflow for the spectroscopic differentiation of the two benzoic acid isomers.

The primary distinguishing features between the two isomers will be observed in their ¹H NMR spectra. The aromatic region of this compound is expected to show two singlets, while 3-Bromo-2-hydroxy-4-methylbenzoic acid will exhibit a more complex pattern, likely two doublets, due to the different substitution patterns and resulting proton-proton coupling. While IR and MS will confirm the presence of the same functional groups and molecular weight, NMR spectroscopy provides the definitive evidence for structural elucidation in this case.

Validating the Molecular Structure of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of analytical techniques for the structural validation of 5-Bromo-2-hydroxy-4-methylbenzoic acid, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental outcomes and protocols based on crystallographic data of closely related compounds. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of structural validation methodologies.

Unambiguous Structure Determination: The Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering definitive proof of a compound's constitution and stereochemistry.

In a typical X-ray crystallography experiment, a single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the precise atomic positions can be determined.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods offer valuable and often more readily obtainable information for structural elucidation and confirmation. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serve as crucial tools in the analytical chemist's arsenal.

The following table summarizes the expected data from each technique in the analysis of this compound.

Analytical TechniqueInformation ProvidedSample PhaseDestructive?
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packingSolid (single crystal)No
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C)SolutionNo
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsGas/SolutionYes
Infrared Spectroscopy Presence of functional groupsSolid/LiquidNo

Experimental Protocols

X-ray Crystallography (Hypothetical Protocol)

A suitable single crystal of this compound would be selected and mounted on a goniometer. Data collection would be performed on a diffractometer equipped with a CCD area detector, using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 298 K). The structure would be solved by direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

The mass spectrum of this compound would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol) and infused into the ion source. The resulting spectrum would show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet method. The spectrum would be collected over a range of 4000-400 cm⁻¹ and would display characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups.

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.

Structural Validation Workflow Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification XRay X-ray Crystallography Purification->XRay Sample NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample IR Infrared Spectroscopy Purification->IR Sample Confirmation Final Structure Confirmation XRay->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the structural validation of a synthesized compound.

Logical Relationship of Validation Methods Interrelation of Analytical Techniques XRay X-ray Crystallography (Definitive Structure) NMR NMR Spectroscopy (Connectivity) XRay->NMR Confirms MS Mass Spectrometry (Molecular Formula) XRay->MS Confirms IR Infrared Spectroscopy (Functional Groups) XRay->IR Confirms NMR->MS Supports NMR->IR Supports MS->IR Supports

Caption: Logical relationship between different structural validation methods.

Comparative Biological Insights: An Evaluation of Brominated Salicylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of brominated salicylic acids, presenting a comparative analysis of their efficacy supported by experimental data.

Brominated salicylic acids, derivatives of the well-known anti-inflammatory compound salicylic acid, are emerging as molecules of significant interest in pharmacological research. The introduction of bromine atoms to the salicylic acid scaffold can modulate its physicochemical properties, leading to altered biological activities. This guide provides a comparative overview of the anti-inflammatory, antimicrobial, and cytotoxic properties of various brominated salicylic acids, supported by available quantitative data and detailed experimental methodologies.

Quantitative Comparison of Bioactivity

To facilitate a clear comparison of the biological potency of different brominated salicylic acids, the following tables summarize key quantitative data from various studies. These values, primarily half-maximal inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC), serve as crucial benchmarks for evaluating the efficacy of these compounds in different biological assays.

CompoundAnti-inflammatory Activity (COX-2 Inhibition)IC₅₀ (µM)
Salicylic Acid->100[1]
5-Bromosalicylic Acid-Data not available
3,5-Dibromosalicylic Acid-Data not available
CompoundAntimicrobial ActivityTarget OrganismMIC (µg/mL)
Salicylic AcidAntibacterialEscherichia coli>1000
Staphylococcus aureus>1000
5-Bromosalicylic AcidAntibacterialStaphylococcus aureusSuperior to Salicylic Acid[2]
3,5-Dibromoorsellinate (a related compound)AntibacterialStaphylococcus aureus (MRSA)4[3]
CompoundCytotoxic ActivityCell LineIC₅₀ (µM)
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideAnticancerMGC-803 (Gastric Cancer)Potent activity reported
MCF-7 (Breast Cancer)Potent activity reported
A549 (Lung Cancer)Potent activity reported
HepG2 (Liver Cancer)Potent activity reported
HeLa (Cervical Cancer)Potent activity reported
3-Bromopyruvate (a related compound)AnticancerVarious Cancer Cell LinesLow micromolar concentrations[4]

Note: Direct comparative studies across a wide range of brominated salicylic acids are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Key Signaling Pathways

The biological effects of salicylic acid and its derivatives are often mediated through their interaction with specific cellular signaling pathways. While research on the precise mechanisms of brominated salicylic acids is ongoing, the primary target for the parent compound, salicylic acid, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of inflammation. Salicylic acid is known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][6] Another important pathway modulated by salicylates is the cyclooxygenase (COX) pathway , which is involved in the synthesis of prostaglandins, key mediators of inflammation.[7]

It is hypothesized that brominated derivatives of salicylic acid may also exert their effects through modulation of these and other related pathways. For instance, a derivative of 5-bromo-3-chloro-2-hydroxybenzoic acid has been shown to have anti-inflammatory effects in microglial cells.

NF-kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription Brominated_Salicylic_Acid Brominated Salicylic Acids Brominated_Salicylic_Acid->IKK Inhibition?

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by brominated salicylic acids.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments used to assess the biological activity of brominated salicylic acids.

Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial for the synthesis of pro-inflammatory prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds (brominated salicylic acids)

  • Assay buffer

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the fluorometric probe in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 10-20 minutes using a fluorometric plate reader.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of COX-2 activity, by plotting the percentage of inhibition against the compound concentration.

COX_Inhibition_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (COX-2, Buffer, Probe) Start->Prepare_Mixture Add_Compounds Add Test Compounds & Controls to 96-well Plate Prepare_Mixture->Add_Compounds Pre_incubation Pre-incubate at 37°C for 15 min Add_Compounds->Pre_incubation Add_Substrate Add Arachidonic Acid to Initiate Reaction Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 2: Workflow for the COX-2 inhibition assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (brominated salicylic acids)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in MHB.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm using a plate reader.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxic Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to determine the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (brominated salicylic acids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, by plotting cell viability against compound concentration.

References

A Comparative Guide to the Synthesis of Biaryl Scaffolds: 5-Bromo-2-hydroxy-4-methylbenzoic Acid vs. Other Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry, providing scaffolds for a vast array of therapeutic agents. Halogenated benzoic acids are pivotal starting materials in this endeavor, acting as versatile handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its chloro and iodo counterparts in the context of Suzuki-Miyaura cross-coupling, a ubiquitous reaction in drug discovery.

The choice of the halogen atom on the benzoic acid precursor significantly influences reactivity, reaction conditions, and overall yield. Generally, the reactivity trend for organohalides in Suzuki-Miyaura coupling follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This guide presents comparative data to inform the selection of the optimal starting material for synthetic campaigns.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating a C-C bond between an organohalide and an organoboron compound. The performance of 5-substituted-2-hydroxy-4-methylbenzoic acids in a model coupling reaction with phenylboronic acid is summarized below. The data, based on typical reactivity patterns, illustrates the trade-offs between cost, availability, and reaction efficiency associated with the choice of halogen.[1]

Table 1: Comparison of Halogenated 2-hydroxy-4-methylbenzoic Acids in a Model Suzuki-Miyaura Reaction with Phenylboronic Acid

Halogenated ReactantHalogenCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
5-Iodo-2-hydroxy-4-methylbenzoic acidIodo0.52~95
This compound Bromo1.06~85
5-Chloro-2-hydroxy-4-methylbenzoic acidChloro2.018~60

Note: The data presented are representative values compiled to illustrate the general reactivity trend (I > Br > Cl) in Suzuki-Miyaura coupling reactions and may vary based on specific reaction conditions and catalyst systems.[1][2]

The trend is clear: the iodo-substituted acid is the most reactive, requiring lower catalyst loading and shorter reaction times to achieve a high yield.[1][2] The bromo-substituted acid offers a good balance of reactivity and stability, providing a high yield with moderately increased catalyst loading and reaction time. The chloro-substituted acid is the least reactive, necessitating higher catalyst loading and significantly longer reaction times for a moderate yield, often requiring more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[3]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Halogenated 2-hydroxy-4-methylbenzoic acid (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol% for Bromo)

  • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the halogenated 2-hydroxy-4-methylbenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate, and SPhos ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4][5]

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow, a relevant biological pathway where products may be applied, and the logical relationship of halide reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Weigh Reactants: Halobenzoic Acid, Boronic Acid, Base, Catalyst, Ligand setup Assemble Flask reactants->setup glassware Dry Glassware glassware->setup inert Purge with Inert Gas setup->inert solvent Add Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify analysis Characterize Product (NMR, MS) purify->analysis G stimuli Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor Binds ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Initiates inhibitor Small Molecule Inhibitor inhibitor->ikk Inhibits G reactivity Suzuki-Miyaura Reactivity iodo Iodo-Substituted (Highest Reactivity) reactivity->iodo bromo Bromo-Substituted (Intermediate Reactivity) reactivity->bromo chloro Chloro-Substituted (Lowest Reactivity) reactivity->chloro yield Higher Yield iodo->yield conditions Milder Conditions iodo->conditions cost Higher Cost iodo->cost yield2 Good Yield bromo->yield2 conditions2 Moderate Conditions bromo->conditions2 cost2 Moderate Cost bromo->cost2 yield3 Lower Yield chloro->yield3 conditions3 Harsher Conditions chloro->conditions3 cost3 Lower Cost chloro->cost3

References

Characterization of Reaction Byproducts in the Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a key building block in the development of various pharmaceutical compounds, is often accompanied by the formation of several byproducts. A thorough understanding and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the potential byproducts, their structural elucidation, and a representative experimental protocol for their identification and control.

Comparison of Potential Reaction Byproducts

The primary synthetic route to this compound involves the electrophilic bromination of 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid). The regioselectivity of this reaction is governed by the directing effects of the activating hydroxyl and methyl groups and the deactivating carboxylic acid group. While the desired product is the 5-bromo isomer, variations in reaction conditions can lead to the formation of several other compounds.

Byproduct NameChemical StructureRationale for FormationKey Differentiating Analytical Features
3-Bromo-2-hydroxy-4-methylbenzoic acid Isomeric byproduct resulting from bromination at the other activated position (ortho to the hydroxyl group and ortho to the methyl group). Its formation is kinetically plausible.Different retention time in HPLC. Distinctive aromatic proton splitting pattern in 1H NMR spectroscopy.
3,5-Dibromo-2-hydroxy-4-methylbenzoic acid Over-bromination product formed when an excess of the brominating agent is used or under forcing reaction conditions. Both positions activated by the hydroxyl and methyl groups are brominated.Higher molecular weight detectable by mass spectrometry. Simpler aromatic region in 1H NMR spectrum due to higher symmetry (fewer aromatic protons).
Unreacted 2-hydroxy-4-methylbenzoic acid Incomplete reaction leading to the presence of the starting material in the final product mixture.Lower retention time in HPLC compared to brominated products. Absence of bromine isotope pattern in mass spectrometry. Characteristic 1H NMR spectrum of the starting material.
Degradation Products VariableHarsh reaction conditions (e.g., high temperature, strong acidity) can lead to decarboxylation or other degradation pathways of the starting material or products. The specific structures would depend on the reaction conditions.May appear as multiple smaller peaks in HPLC. Identification would require detailed spectroscopic analysis (LC-MS, GC-MS, NMR) of isolated impurities.

Experimental Protocol: Bromination and Byproduct Analysis

This section outlines a representative protocol for the synthesis of this compound and the subsequent analysis of reaction byproducts.

Materials:

  • 2-hydroxy-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine

  • Appropriate solvent (e.g., acetic acid, dichloromethane)

  • Catalyst (optional, e.g., sulfuric acid)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxy-4-methylbenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0-25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a sodium thiosulfate solution to consume any unreacted bromine. The organic layer is then washed sequentially with water, sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the desired 5-bromo isomer from the byproducts.

  • Byproduct Characterization: Collect fractions containing the impurities during chromatography. Analyze these fractions, along with the starting material and the purified product, using HPLC, LC-MS, and NMR spectroscopy to identify and quantify the byproducts.

Visualizing Reaction Pathways and Experimental Workflow

To better understand the formation of byproducts and the experimental process, the following diagrams are provided.

Reaction_Pathway cluster_reaction Bromination Reaction SM 2-hydroxy-4-methylbenzoic acid P This compound SM->P Major Product BP1 3-Bromo-2-hydroxy-4-methylbenzoic acid SM->BP1 Isomeric Byproduct Reagent + Brominating Agent BP2 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid P->BP2 Over-bromination

Caption: Synthetic pathway to this compound and its major byproducts.

Experimental_Workflow start Reaction Setup bromination Bromination start->bromination workup Aqueous Work-up bromination->workup isolation Crude Product Isolation workup->isolation purification Purification (Chromatography/Recrystallization) isolation->purification analysis Byproduct Characterization (HPLC, LC-MS, NMR) purification->analysis

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

By carefully controlling reaction conditions and employing robust analytical techniques, researchers and drug development professionals can effectively identify, quantify, and minimize the formation of undesirable byproducts, thereby ensuring the production of high-purity this compound for its intended applications.

Unveiling the Impact of Bromination on the Bioactivity of a Hydroxybenzoic Acid Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its non-brominated counterpart, 2-hydroxy-4-methylbenzoic acid, reveals a significant data gap for the brominated compound, hindering a direct quantitative assessment. While extensive research highlights the diverse bioactivities of hydroxybenzoic acids, specific experimental data for this compound remains elusive in publicly available scientific literature. This guide synthesizes the available data for the non-brominated analog and discusses the anticipated effects of bromination, providing a framework for future research.

Executive Summary

This guide provides a comparative overview of the bioactivity of this compound and 2-hydroxy-4-methylbenzoic acid, tailored for researchers, scientists, and drug development professionals. While data on the non-brominated analog is available, a significant lack of quantitative experimental data for the brominated compound prevents a direct, data-driven comparison of their performance. This document summarizes the known bioactivities of 2-hydroxy-4-methylbenzoic acid and explores the potential implications of bromination on its biological profile, thereby identifying a critical knowledge gap and suggesting avenues for future investigation.

Introduction

Hydroxybenzoic acids are a class of phenolic compounds found in various plants and are recognized for their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory activities. Chemical modification of these core structures, such as through halogenation, is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom to the aromatic ring can significantly alter the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets. This guide aims to compare the bioactivity of this compound with its parent compound, 2-hydroxy-4-methylbenzoic acid, to understand the influence of bromination.

Comparative Bioactivity Data

A thorough review of scientific literature reveals a notable disparity in the available bioactivity data for the two compounds. While 2-hydroxy-4-methylbenzoic acid has been investigated for various biological activities, there is a conspicuous absence of published quantitative data for this compound.

2-hydroxy-4-methylbenzoic acid (Non-brominated Analog)

The non-brominated compound, also known as 4-methylsalicylic acid, has demonstrated a range of biological effects.

Antimicrobial Activity:

Studies have reported the antimicrobial properties of various hydroxybenzoic acids. For instance, 2,4-dihydroxybenzoic acid has shown antimicrobial activity against a range of microorganisms with Minimum Inhibitory Concentration (MIC) values typically in the low mg/mL range[1]. While specific MIC values for 2-hydroxy-4-methylbenzoic acid are not consistently reported across a wide range of pathogens, its structural similarity to other active hydroxybenzoic acids suggests it likely possesses antimicrobial properties.

Enzyme Inhibition:

2-hydroxy-4-methylbenzoic acid has been investigated as an inhibitor of several enzymes. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with a reported IC50 value of 8.02 µmol/µmol AChE[2]. Additionally, studies on α-amylase, a key enzyme in carbohydrate digestion, have shown that hydroxybenzoic acid derivatives can act as inhibitors, although the specific IC50 for 2-hydroxy-4-methylbenzoic acid is not specified in the provided results[3].

Antioxidant and Cytotoxic Activities:

This compound (Brominated Analog)

Despite extensive searches, no specific quantitative data (e.g., MIC, IC50) for the antimicrobial, antioxidant, anti-inflammatory, or enzyme inhibitory activities of this compound could be retrieved from the available scientific literature. This significant data gap makes a direct comparison with its non-brominated analog impossible at this time.

The Potential Impact of Bromination on Bioactivity

The introduction of a bromine atom at the 5-position of the 2-hydroxy-4-methylbenzoic acid scaffold is expected to modulate its bioactivity in several ways:

  • Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved efficacy against microbial or cancer cells.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and the acidity of the phenolic hydroxyl and carboxylic acid groups. These changes can influence the molecule's ability to participate in hydrogen bonding and other interactions with biological targets, such as enzyme active sites.

  • Steric Effects: The presence of the relatively large bromine atom can introduce steric hindrance, which may either promote or hinder binding to a target protein, depending on the topography of the binding site.

General trends observed for other brominated phenolic compounds suggest that bromination can sometimes lead to enhanced biological activity. For example, studies on other classes of brominated compounds have reported increased antimicrobial and enzyme inhibitory potency[6]. However, without experimental data for this compound, these remain theoretical considerations.

Experimental Protocols

To address the current data gap, the following experimental protocols are recommended for a comparative evaluation of the two compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assays (DPPH and ABTS Radical Scavenging)

These assays measure the radical scavenging capacity of the compounds.

DPPH Assay:

  • Prepare various concentrations of the test compounds.

  • Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the compound.

  • Incubate the mixture in the dark for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Add different concentrations of the test compounds to the ABTS•+ solution.

  • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme Inhibition Assays

The specific protocol will depend on the target enzyme. A general workflow is as follows:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Substrate Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate->Reaction_Start Inhibitor Inhibitor Solutions (Test Compounds) Inhibitor->Preincubation Preincubation->Reaction_Start Measurement Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Reaction_Start->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion and Future Directions

This comparative guide highlights a significant knowledge gap regarding the bioactivity of this compound. While its non-brominated analog, 2-hydroxy-4-methylbenzoic acid, exhibits a range of biological activities, the influence of bromination on these properties remains unquantified. The lack of experimental data for the brominated compound underscores the need for further research to elucidate its pharmacological profile.

Future studies should focus on the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head comparative studies with 2-hydroxy-4-methylbenzoic acid using standardized assays are crucial to definitively determine the impact of the bromo-substituent. Such research will not only fill the existing data void but also contribute to a better understanding of structure-activity relationships within the hydroxybenzoic acid class of compounds, potentially paving the way for the development of new therapeutic agents.

References

A Comparative Guide to the Enzyme Inhibitory Potential of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a versatile class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of their enzyme inhibitory effects, supported by experimental data, to aid in drug discovery and development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of substituted benzoic acids is highly dependent on the nature and position of substituents on the benzene ring, as well as the target enzyme. The following tables summarize the inhibitory activities (IC50 and Kᵢ values) of various substituted benzoic acids against several key enzymes.

α-Amylase Inhibition

α-Amylase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a key strategy in managing type 2 diabetes. The following data, derived from a study on 17 phenolic acids with a benzoic acid core, illustrates the structure-activity relationship for α-amylase inhibition.[1][2][3]

CompoundSubstituentsIC50 (mM)
2,3,4-Trihydroxybenzoic acid2,3,4-trihydroxy17.30 ± 0.73
Benzoic acid->50
2-Hydroxybenzoic acid2-hydroxy29.54 ± 0.88
3-Hydroxybenzoic acid3-hydroxy>50
4-Hydroxybenzoic acid4-hydroxy>50
2,3-Dihydroxybenzoic acid2,3-dihydroxy25.19 ± 1.21
2,4-Dihydroxybenzoic acid2,4-dihydroxy20.11 ± 0.97
2,5-Dihydroxybenzoic acid2,5-dihydroxy>50
2,6-Dihydroxybenzoic acid2,6-dihydroxy22.38 ± 1.05
3,4-Dihydroxybenzoic acid3,4-dihydroxy>50
3,5-Dihydroxybenzoic acid3,5-dihydroxy>50
2-Methoxybenzoic acid2-methoxy>50
3-Methoxybenzoic acid3-methoxy>50
4-Methoxybenzoic acid4-methoxy>50
2-Methylbenzoic acid2-methyl>50
3-Methylbenzoic acid3-methyl>50
4-Methylbenzoic acid4-methyl>50

Data sourced from a study by Guan, et al. (2022).[1][2][3]

Key Findings:

  • The presence of a hydroxyl group at the 2-position of the benzene ring demonstrated a positive effect on α-amylase inhibitory activity.[1][3]

  • Conversely, methoxylation at the 2-position or hydroxylation at the 5-position resulted in a negative effect on inhibition.[1][3]

  • 2,3,4-trihydroxybenzoic acid was identified as the most potent inhibitor among the tested compounds.[1][3]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. A series of benzoic acid derivatives were synthesized and evaluated for their tyrosinase inhibitory potential.[4][5]

CompoundStructureIC50 (µM)
7 N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide1.09
Standard Inhibitor (Kojic Acid)-16.67
Standard Inhibitor (L-Mimosine)-3.68

Note: The original paper describes compounds 1-10, with compound 7 being the most potent. Specific IC50 values for all derivatives were not provided in the abstract.[4][5]

Key Findings:

  • Compound 7, a dinitro-substituted benzamide derivative, was found to be a highly potent tyrosinase inhibitor, significantly more so than the standard inhibitors kojic acid and L-mimosine.[4][5]

Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Inhibition

AChE inhibitors are used to treat the symptoms of Alzheimer's disease.[6] Certain isoforms of hCA are also considered therapeutic targets in Alzheimer's disease.[6][7] A series of tetrahydroisoquinolynyl-benzoic acid derivatives have been evaluated as dual inhibitors of these enzymes.[6][7]

Compound ClassTarget EnzymeInhibition Constant (Kᵢ) (nM)
Tetrahydroisoquinolynyl-benzoic acid derivativehCA I33.00 ± 0.29
Tetrahydroisoquinolynyl-benzoic acid derivativehCA II18.78 ± 0.09
Tetrahydroisoquinolynyl-benzoic acid derivativeAChE13.62 ± 0.21

Data is representative of values found for this class of compounds.[6]

Key Findings:

  • This class of benzoic acid derivatives demonstrates potent, multi-target inhibition of enzymes relevant to Alzheimer's disease.[6]

Experimental Protocols

α-Amylase Inhibition Assay[8]
  • Reaction Mixture Preparation: A mixture of the test compound (at various concentrations) and α-amylase solution in a suitable buffer is pre-incubated.

  • Substrate Addition: A starch solution is added to the mixture to initiate the enzymatic reaction.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination: The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).

  • Colorimetric Measurement: The mixture is heated, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Tyrosinase Inhibition Assay[9]
  • Reaction Initiation: A mixture of tyrosinase, phenol, and 3-methyl-2-benzothiazolinone hydrazone (MBTH) is prepared, which results in a maroon-colored solution.

  • Inhibitor Addition: The substituted benzoic acid is added to the solution, causing a bleaching effect.

  • Spectrophotometric Measurement: The absorbance is measured at the wavelength of maximum absorbance (504 nm).

  • Data Analysis: The decrease in absorbance is correlated with the concentration of the benzoic acid derivative to determine the inhibitory activity. The Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ) are calculated to determine the mode of inhibition.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[6]
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup (in a 96-well plate):

    • Add buffer, DTNB solution, AChE enzyme solution, and the test compound solution at various concentrations to each well.

    • Include wells for negative (no inhibitor) and positive controls.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically for a set period.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Human Carbonic Anhydrase (hCA) Inhibition Assay[6]
  • Reagent Preparation: Prepare solutions of the hCA enzyme, the test compound, and the substrate p-nitrophenylacetate (p-NPA) in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup (in a 96-well plate):

    • Add buffer, hCA enzyme solution, and the test compound solution at various concentrations to each well.

    • Include wells for negative and positive controls.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA solution.

  • Measurement: Immediately measure the absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate ion. Record readings kinetically.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound. Calculate IC50 and subsequently Kᵢ values using appropriate enzyme kinetic models.

Visualizing Experimental and Biological Processes

To better understand the context of these enzyme inhibition studies, the following diagrams illustrate a general experimental workflow for determining enzyme inhibition and a simplified signaling pathway relevant to the discussed therapeutic areas.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate add_reagents Add Reagents to Plate plate->add_reagents incubate Incubate add_reagents->incubate add_substrate Initiate Reaction (Add Substrate) incubate->add_substrate measure Measure Signal (e.g., Absorbance) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50/Ki plot_curve->determine_ic50

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Activation Inhibitor Benzoic Acid Derivative (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Simplified diagram of a cholinergic synapse showing the action of an AChE inhibitor.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-hydroxy-4-methylbenzoic acid, tailored for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a halogenated aromatic carboxylic acid, requires adherence to strict protocols to mitigate risks to personnel and the environment. Due to its classification as a halogenated organic compound, it must be treated as hazardous waste.

Waste Identification and Segregation: The First Line of Defense

Proper segregation of chemical waste is a critical first step. This compound and materials contaminated with it must be collected separately from non-halogenated waste.[1] This is crucial because co-processing can lead to the formation of toxic byproducts.

Key Segregation Steps:

  • Solid Waste: Collect pure this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for halogenated organic liquid waste. Aqueous solutions containing this compound should also be treated as hazardous.[2]

  • Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as halogenated hazardous waste.[1]

Container Management and Labeling

Properly labeling and managing waste containers is essential for safety and compliance.

  • Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for collecting waste. Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).[2] The date of waste accumulation should also be recorded.

Storage of Hazardous Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2]

  • Incompatibilities: Keep segregated from incompatible materials such as strong oxidizing agents, bases, and metals.[2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Disposal Procedure

The final disposal of this compound must be conducted through an approved waste disposal plant.[3][4] Attempting to neutralize or treat this compound in a standard laboratory setting is not recommended without specific, validated protocols.

Step-by-Step Disposal:

  • Package Waste: Ensure all waste containers are securely sealed and properly labeled.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

Quantitative Data for Disposal

ParameterValueSource
Waste Classification Halogenated Organic WasteGeneral practice for halogenated compounds.[1][2]
Recommended Disposal Method Incineration at a licensed hazardous waste facility.[5]Standard for many organic compounds.
Neutralization Agents Not recommended for bulk disposal in a laboratory setting. For minor spills, sodium thiosulfate can be considered for bromine neutralization.[2][6]Best practice; specific reaction products may be hazardous.

Experimental Protocols

As direct, in-lab neutralization or degradation of this compound for disposal is not advised, no experimental protocols for this purpose are provided. The recommended and safest procedure is collection and disposal by a professional waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type is_solid Solid Waste? waste_type->is_solid solid_container Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_container Yes is_liquid Liquid Waste? is_solid->is_liquid No storage Store Securely in Satellite Accumulation Area solid_container->storage liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_container Yes is_glassware Contaminated Glassware? is_liquid->is_glassware No liquid_container->storage rinse Rinse with Solvent is_glassware->rinse Yes is_glassware->storage No collect_rinsate Collect Rinsate in 'Halogenated Liquid Waste' Container rinse->collect_rinsate collect_rinsate->storage disposal Arrange for Pickup by Certified Waste Disposal Service storage->disposal

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling 5-Bromo-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-hydroxy-4-methylbenzoic acid

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

GHS Classification for Structurally Similar Compound (5-Bromosalicylic Acid)

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from PubChem CID 6972 for 5-Bromosalicylic acid, a structurally related compound.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks of exposure when handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[2]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against direct skin contact.[2][3] Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[2]
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin. It should be fully buttoned and fit properly.[2]
Respiratory Protection Fume Hood or Fitted RespiratorHandling the solid compound may generate dust. Working in a fume hood is the best practice to avoid the inhalation of airborne particles.[2] If a fume hood is not available, a properly fitted respirator may be required.[2][4]

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3] All personnel must be trained on the potential hazards and emergency procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use a spatula or other appropriate tool.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[7][8] Do not wash spills into the sewer system.[3]

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8] Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan:

  • Waste Collection: All waste materials containing this compound, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.[5][7]

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[5][7][8][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Safety Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling this compound.

prep Preparation - Access to Eyewash/Shower - Hazard Training ppe Don PPE - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe handling Chemical Handling (in Fume Hood) - Weighing - Transferring ppe->handling spill Spill? handling->spill spill_proc Spill Procedure - Evacuate - Gently Sweep - Collect for Disposal spill->spill_proc Yes decontam Decontamination - Wash Hands Thoroughly spill->decontam No spill_proc->handling disposal Waste Disposal - Collect in Labeled Container - Store Securely decontam->disposal end End of Process disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.